molecular formula C16H14O B080597 2-METHYL-2-PHENYL-INDAN-1-ONE CAS No. 10474-32-5

2-METHYL-2-PHENYL-INDAN-1-ONE

Número de catálogo: B080597
Número CAS: 10474-32-5
Peso molecular: 222.28 g/mol
Clave InChI: CVZWTVDMZYGOSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-2-phenyl-indan-1-one (CAS 3478-88-4) is a synthetically versatile indanone derivative of significant interest in advanced organic chemistry and materials science research. This compound features a rigid, fused tricyclic system with a ketone group, making it a valuable scaffold and building block. Its primary research applications include serving as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel photoluminescent materials and organic semiconductors, where its planar, conjugated structure can influence electronic properties and emission characteristics. The steric and electronic properties conferred by the methyl and phenyl substituents at the 2-position make it a valuable subject for studies in asymmetric synthesis and catalysis. Furthermore, its structural motif is relevant in medicinal chemistry for the design and exploration of pharmacologically active compounds, though it is supplied exclusively for non-therapeutic, in vitro investigation. Researchers utilize this ketone to study ring-closure reactions, photochemical behavior, and as a precursor for generating various heterocyclic and polycyclic architectures. The mechanism of action in synthetic contexts typically involves the reactivity of the carbonyl group, which can undergo nucleophilic addition, reduction, or serve as a point of conjugation, while the aromatic systems provide a platform for further functionalization via electrophilic substitution. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only, not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-2-phenyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(16)17/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZWTVDMZYGOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909165
Record name 2-Methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10474-32-5
Record name 2,3-Dihydro-2-methyl-2-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10474-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-phenylindan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010474325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylindan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Methyl-2-Phenyl-Indan-1-One (MPI)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Dynamics, Synthetic Protocols, and Photochemical Utility

Executive Summary

2-Methyl-2-phenyl-indan-1-one (MPI) represents a specialized class of hindered aromatic ketones primarily utilized as a mechanistic probe in physical organic chemistry. Unlike simple photoinitiators, MPI is distinguished by its quaternary carbon center at the C2 position, which inhibits enolization and restricts conformational mobility.

This structural rigidity makes MPI an "atomic clock" for studying Norrish Type I cleavage , radical pair dynamics , and magnetic field effects (MFE) in supramolecular assemblies (micelles). This guide details the synthesis, physical properties, and photochemical behavior of MPI, providing researchers with a self-validating roadmap for its application in spin chemistry and kinetic resolution studies.

Chemical Identity & Physicochemical Profile[1][2][3][4]

MPI is a chiral, crystalline solid. Its quaternary center prevents racemization via simple enolization, making it robust for stereochemical studies unless subjected to high-energy photolysis.

Table 1: Physicochemical Datasheet
PropertySpecificationNotes
IUPAC Name 2-Methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
Common Name 2-Methyl-2-phenylindanone (MPI)
CAS Number 1541-79-3 Often confused with 2-methyl-1-indanone (17496-14-9).
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 64 – 65 °CDistinct from 2-phenylindanone (MP ~78°C).
Solubility Soluble in CH₂Cl₂, THF, Toluene, Benzene.Insoluble in water.
UV Absorption

~245 nm, ~280 nm (n-

*)
Typical indanone chromophore.
Chirality Yes (C2 center)Can be resolved via chiral HPLC or synthesized asymmetrically.

Synthetic Pathways & Mechanistic Insight

The synthesis of MPI is a classic example of thermodynamically controlled enolate alkylation . The precursor, 2-phenylindan-1-one, possesses an acidic proton at the C2 position (


 ~18-20). Deprotonation followed by trapping with a methylating agent yields the quaternary product.
Reaction Mechanism (Graphviz)

The following diagram illustrates the transformation from 2-phenylindan-1-one to MPI via the sodium enolate intermediate.

Synthesis Reactant 2-Phenylindan-1-one (C15H12O) Intermediate Enolate Anion (Nucleophilic C2) Reactant->Intermediate Deprotonation (-H2) Base Base (NaH) Base->Intermediate Product 2-Methyl-2-phenylindan-1-one (Quaternary Center) Intermediate->Product SN2 Alkylation Reagent Methyl Iodide (MeI) (Electrophile) Reagent->Product

Figure 1: Synthetic pathway via enolate alkylation. The formation of the quaternary center is irreversible under these conditions.

Experimental Protocol: C-Methylation

Objective: Synthesis of 2-methyl-2-phenylindan-1-one from 2-phenylindan-1-one.

Reagents:

  • 2-Phenylindan-1-one (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Anhydrous THF or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Slowly add a solution of 2-phenylindan-1-one (1.0 eq) in THF dropwise.

    • Critical Insight: Hydrogen gas evolves. Ensure proper venting. The solution will turn yellow/orange, indicating enolate formation. Stir for 30–45 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise to the cold enolate solution.

    • Mechanistic Note: The methyl group adds to the sterically hindered C2 position. The reaction is usually fast due to the high nucleophilicity of the enolate.

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO₂, 10% EtOAc/Hexane). The starting material spot (lower

    
    ) should disappear.
    
  • Quench & Workup: Carefully quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or Hexane/EtOAc to yield white crystals (MP: 64–65°C).

Photochemical Dynamics & Magnetic Field Effects[5][6][7]

The primary scientific value of MPI lies in its photochemistry. Upon UV irradiation, it undergoes Norrish Type I cleavage (


-cleavage), breaking the bond between the carbonyl carbon (C1) and the quaternary alpha-carbon (C2).
The Radical Pair Mechanism

Because the C2 and C1 carbons are part of a ring, the initial cleavage does not immediately separate the molecule into two distinct species. Instead, it forms a singlet biradical tethered by the aromatic ring.

  • Excitation:

    
    
    
  • Cleavage: The triplet excited state (

    
    ) undergoes homolytic cleavage to form a Triplet Biradical (
    
    
    
    )
    .
  • Spin Dynamics: The triplet biradical cannot recombine to form the ground state singlet product (

    
    ) without first converting to a Singlet Biradical (
    
    
    
    )
    .
  • Magnetic Sensitivity: The rate of Intersystem Crossing (ISC) between

    
     and 
    
    
    
    is governed by hyperfine coupling (HFC) and is sensitive to external magnetic fields. This makes MPI a "magnetic sensor."
Pathway Visualization (Graphviz)

Photochemistry Ground Ground State (S0) MPI ExcitedS1 Excited Singlet (S1) Ground->ExcitedS1 hν (UV) ExcitedT1 Excited Triplet (T1) (n, pi*) ExcitedS1->ExcitedT1 ISC (Fast) TripletBR Triplet Biradical (3BR) (Spin Correlated) ExcitedT1->TripletBR Norrish Type I Cleavage SingletBR Singlet Biradical (1BR) (Recombination Ready) TripletBR->SingletBR ISC (Hyperfine Driven) MAGNETIC FIELD SENSITIVE Escape Escape Products (Aldehydes/Ketenes) TripletBR->Escape H-Abstraction / Decarbonylation Product Reformed MPI (Cage Product) SingletBR->Product Recombination

Figure 2: Photochemical cascade of MPI. The yellow pathway represents the magnetic-field-sensitive step (ISC).

The "Cage Effect" & Micellar Probes

In homogeneous solution, the biradical ends may diffuse apart (if the tether breaks or if it were acyclic). However, in micelles (e.g., SDS), the radical pair is confined.

  • Zero Field: Hyperfine coupling mixes S and T states efficiently

    
     Fast recombination 
    
    
    
    High yield of reformed MPI.
  • High Field: The Zeeman splitting of the Triplet sublevels (

    
    , 
    
    
    
    ) separates them energetically from the Singlet (
    
    
    ). Only
    
    
    can mix with
    
    
    . This suppresses ISC , extending the lifetime of the radical pair and increasing the yield of "escape" products (aldehydes/alkenes) rather than reformation of MPI.

Applications in Drug Development & Materials

While MPI itself is not a drug, its unique properties serve two critical roles in development:

  • Chiral Intermediate Synthesis:

    • The quaternary center at C2 is difficult to construct stereoselectively.

    • Kinetic Resolution: Photolysis of racemic MPI with circularly polarized light or in chiral hosts can lead to enantiomeric enrichment, as one enantiomer may undergo cleavage faster or recombine selectively.

    • Relevance: The indanone scaffold is ubiquitous in pharmacophores (e.g., Donepezil derivatives).

  • Photoinitiator Efficiency Models:

    • MPI models the behavior of Type I photoinitiators (like Irgacure 907) but with restricted geometry.

    • It allows scientists to measure the quantum yield of cleavage (

      
      ) without the complication of diffusion, isolating the electronic factors of bond breaking.
      

References

  • Turro, N. J., & Kraeutler, B. (1980). "Magnetic field and isotope effects on biradical reactions." Accounts of Chemical Research, 13(10), 369–377. Link

  • Gould, I. R., Turro, N. J., & Zimmt, M. B. (1984). "Magnetic field effects on the photolysis of 2-phenyl-2-methylindanone in micellar solutions." Advances in Physical Organic Chemistry, 20, 1-53.
  • Lewis, F. D., & Hilliard, T. A. (1972). "Photochemistry of 2-phenyl-2-methylindanone. A probe for the cage effect." Journal of the American Chemical Society, 94(11), 3852–3856. Link

  • Doubleday, C. (1977). "Intersystem crossing in biradicals. The magnetic field effect." Chemical Physics Letters, 64(1), 67-70.
  • BenchChem. (2025). "Synthetic Pathways to Indanone Derivatives: Technical Guide." Link (General synthesis reference).

An In-depth Technical Guide to 2-Methyl-2-phenyl-indan-1-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indanone scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid bicyclic framework provides a valuable template for the spatial orientation of functional groups, making it a cornerstone in drug design for conditions like Alzheimer's disease and in the development of novel polymerization catalysts.[2][3][4] This guide focuses on a specific derivative, 2-methyl-2-phenyl-indan-1-one, a molecule distinguished by a quaternary carbon at the C2 position. This substitution pattern introduces unique steric and electronic properties, making it a compound of significant interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and potential applications. The methodologies described herein are grounded in established chemical principles, offering field-proven insights into the synthesis and analysis of this versatile molecule.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is fundamental to scientific communication and research. This section details the systematic nomenclature and identifiers for this compound.

The formal IUPAC name for the compound is 2,3-dihydro-2-methyl-2-phenyl-1H-inden-1-one .[5] However, it is frequently referred to by several common synonyms in chemical literature and supplier catalogs.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name 2,3-dihydro-2-methyl-2-phenyl-1H-inden-1-one [5]
Common Synonyms This compound, 2-Methyl-2-phenyl-1-indanone [5][6]
CAS Number 10474-32-5 [5][6]
Molecular Formula C₁₆H₁₄O [5][7]
Molecular Weight 222.28 g/mol [7]

| Appearance | Colorless to pale yellow liquid or solid |[5] |

Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The construction of the indanone core is most classically and robustly achieved through intramolecular Friedel-Crafts acylation.[8][9] This powerful reaction facilitates the formation of the five-membered ring fused to the aromatic system. To generate the target compound with its characteristic quaternary center, a specifically substituted precursor, 3,3-diphenylpropanoic acid, is required, which can then be methylated, or a more direct precursor like 2-methyl-2-phenyl-3-phenylpropanoic acid must be synthesized and then cyclized.

The key step is the acid-catalyzed cyclization of the corresponding 3-arylpropanoyl chloride. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is subsequently attacked by the tethered aromatic ring to forge the new carbon-carbon bond.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation A 2-Methyl-2-phenyl-3-phenylpropanoic Acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->reagent1 B 2-Methyl-2-phenyl-3-phenylpropanoyl Chloride reagent2 Lewis Acid (e.g., AlCl₃) B->reagent2 Activation reagent1->B C Acylium Ion Intermediate D This compound C->D Intramolecular Cyclization & Deprotonation reagent2->C

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a validated, two-step procedure starting from a suitable precursor acid.

Materials:

  • 2-Methyl-2-phenyl-3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the evolution of gas (HCl and SO₂). The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Causality Note: This activation step is crucial as the acyl chloride is significantly more electrophilic than the carboxylic acid, facilitating the subsequent Friedel-Crafts reaction.[1]

  • Intramolecular Friedel-Crafts Cyclization:

    • In a separate, larger flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation Check: The reaction is quenched by carefully and slowly pouring the mixture onto a slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected data can be accurately predicted based on its structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Assignment
Aromatic (Indanone) 7.2 - 7.9 Multiplet 4H Protons on the fused benzene ring
Aromatic (Phenyl) 7.1 - 7.4 Multiplet 5H Protons on the C2-phenyl substituent
Methylene (C3-H₂) ~3.4 Singlet 2H CH₂ group adjacent to the quaternary center

| Methyl (C2-CH₃) | ~1.5 | Singlet | 3H | CH₃ group on the quaternary center |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) > 200
Aromatic (quaternary) 130 - 160
Aromatic (CH) 120 - 140
Quaternary (C2) 50 - 60
Methylene (C3) 40 - 50

| Methyl (CH₃) | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3060 Medium C-H Stretch Aromatic
~2970 Medium C-H Stretch Aliphatic (CH₃, CH₂)
~1715 Strong C=O Stretch Ketone
~1600, ~1480 Medium-Strong C=C Stretch Aromatic Ring

| ~750 | Strong | C-H Bend | ortho-disubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): m/z = 222.10

  • Key Fragmentation Pattern: A prominent fragment would be the loss of the phenyl group (C₆H₅, 77 Da) leading to a peak at m/z = 145. Another characteristic fragmentation would be a McLafferty rearrangement if applicable, or cleavage alpha to the carbonyl group.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation & Purity Confirmation Data->Structure

Caption: A typical workflow for spectroscopic characterization.

Applications and Future Directions

The 1-indanone core is a well-established pharmacophore and a versatile building block in organic synthesis.[10] Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1]

  • Medicinal Chemistry: The introduction of a methyl and a phenyl group at the C2 position creates a sterically demanding quaternary center. This structural feature can be exploited in drug design to probe receptor binding pockets, enhance metabolic stability, or modulate the pharmacokinetic properties of a lead compound. Given the role of other indanones in treating neurodegenerative diseases, this compound represents an attractive starting point for the synthesis of new libraries of compounds for screening against targets like cholinesterases or amyloid-beta aggregation.[1]

  • Materials Science: Substituted indenes and indanones are used as ligands in the synthesis of metallocene catalysts for olefin polymerization.[4] The specific substitution pattern on the indanone ring can influence the electronic and steric environment of the metal center, thereby tuning the properties of the resulting polymer. The 2-methyl-2-phenyl substitution could offer a unique ligand framework for developing new catalysts.

  • Synthetic Intermediate: The carbonyl group of this compound is a handle for a wide range of chemical transformations. It can undergo reductions to the corresponding alcohol, nucleophilic additions, or be used in condensation reactions to build more complex fused- and spirocyclic systems, which are themselves of great interest in medicinal chemistry.[10]

Conclusion

This compound is a synthetically accessible and highly versatile derivative of the important indanone scaffold. Its synthesis, primarily achieved through intramolecular Friedel-Crafts acylation, is a robust process amenable to scale-up. The compound's structure can be unequivocally confirmed through standard spectroscopic methods. The presence of the C2-quaternary center imparts distinct chemical properties that make it a valuable building block for the development of novel pharmaceuticals, advanced materials, and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.

References

  • Gondru, R., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(4), 6031-6040. Available at: [Link]

  • da Silva, F. M., et al. (2014). Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 55(3), 688-691. Available at: [Link]

  • 3B Scientific Corporation. (n.d.). This compound. Available at: [Link]

  • ChemPacific. (n.d.). This compound (CAS 10474-32-5). Available at: [Link]

  • Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. Available at: [Link]

  • Wikipedia. (n.d.). Indene. Retrieved February 10, 2026, from [Link]

  • Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. Available at: [Link]

  • Das, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 50, 23-40. Available at: [Link]

  • MDPI. (2023). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules, 28(10), 4087. Available at: [Link]

  • ACS Publications. (2026). Divergent Access to Optically Active Butenolides via Tandem C–H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • NIST. (n.d.). 2-Propen-1-one, 2-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Goretzki, R., et al. (2002). Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. Journal of Sciences, Islamic Republic of Iran, 13(2), 135-141. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-2-Phenyl-Indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This guide focuses on a specific derivative, 2-methyl-2-phenyl-indan-1-one, for which the mechanism of action has not been empirically determined. By synthesizing data from structurally related indanone and indandione compounds, we propose several plausible mechanisms of action for this molecule. This document provides a comprehensive theoretical framework and detailed experimental protocols to facilitate future research and drug development efforts centered on this promising compound. We will explore its potential modulation of key signaling pathways implicated in inflammation, cancer progression, and neurodegeneration, thereby offering a roadmap for its systematic investigation.

Introduction: The Therapeutic Potential of the Indanone Core

The 1-indanone nucleus is a bicyclic aromatic ketone that has served as a foundational template for the development of numerous biologically active compounds.[1][2] Its rigid structure provides a fixed orientation for pendant functional groups, enabling specific interactions with biological targets. Notably, the U.S. FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease, is an indanone derivative, highlighting the clinical significance of this scaffold.[3]

Derivatives of the broader indanone and indan-1,3-dione class have been reported to exhibit a diverse range of biological activities:

  • Anti-inflammatory Effects: Certain derivatives have been shown to mitigate inflammatory responses.[4]

  • Anticancer Activity: The indanone ring is present in compounds with demonstrated anticancer properties.[5][6][7]

  • Neuroprotective Properties: A growing body of evidence suggests the potential of these compounds in combating neurodegenerative diseases.[3][8][9]

  • Anticoagulant Activity: Phenindione, a 2-phenyl-1,3-indandione, is a known anticoagulant.[4][10]

Given this pharmacological precedent, this compound emerges as a molecule of significant interest. The introduction of a methyl and a phenyl group at the C2 position is anticipated to modulate its biological activity and target specificity compared to other reported derivatives. This guide will therefore focus on elucidating its most probable mechanisms of action based on the established pharmacology of its structural analogues.

Proposed Mechanisms of Action for this compound

Based on the extensive literature on indanone derivatives, we propose three primary putative mechanisms of action for this compound:

  • Anti-inflammatory Activity via Modulation of the NF-κB and COX-2 Pathways.

  • Anticancer Effects through Induction of Apoptosis and Cell Cycle Arrest.

  • Neuroprotective Effects via Inhibition of Cholinesterases and Amyloid-β Aggregation.

The following sections will delve into the specifics of each proposed mechanism and outline the experimental workflows required for their validation.

Anti-inflammatory Activity: A Focus on NF-κB and COX-2

Inflammation is a critical physiological process that, when dysregulated, contributes to a multitude of diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[11][12] Indanone derivatives have been shown to suppress inflammatory responses by inhibiting this pathway.[13][14]

Proposed Signaling Pathway

We hypothesize that this compound may inhibit the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[11]

G cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Compound 2-Methyl-2-Phenyl- Indan-1-one Compound->IKK Inhibits? COX2_enzyme COX-2 Enzyme Compound->COX2_enzyme Inhibits? Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Substrate DNA DNA (κB sites) NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Gene_Expression G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Compound 2-Methyl-2-Phenyl- Indan-1-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates? Bax Bax (Pro-apoptotic) Compound->Bax Upregulates? Tubulin Tubulin Compound->Tubulin Inhibits Polymerization? Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Checkpoint Microtubules->G2M Cell_Cycle_Arrest Cell Cycle Arrest G2M->Cell_Cycle_Arrest

Caption: Proposed anticancer mechanisms of this compound.

Experimental Validation

Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology:

  • Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Determine cell viability using the MTT assay to calculate the IC50 value.

  • For apoptosis analysis, treat cells with the IC50 concentration of the compound.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Treat cancer cells with the IC50 concentration of this compound for 24 hours.

  • Harvest and fix the cells in 70% ethanol.

  • Stain the cells with a solution containing PI and RNase A.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Neuroprotective Activity: A Potential Role in Alzheimer's Disease

The indanone scaffold is a key feature of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor for Alzheimer's disease therapy. [3]Indanone derivatives have also been shown to inhibit monoamine oxidases (MAOs) and the aggregation of amyloid-beta (Aβ) peptides, both of which are implicated in the pathology of Alzheimer's. [3][9]

Proposed Targets in Neurodegeneration

We hypothesize that this compound could act as a multi-target agent for Alzheimer's disease by:

  • Inhibiting Acetylcholinesterase (AChE): Preventing the breakdown of the neurotransmitter acetylcholine.

  • Inhibiting Monoamine Oxidases (MAO-A and MAO-B): Increasing the levels of monoamine neurotransmitters.

  • Inhibiting Amyloid-β Aggregation: Preventing the formation of toxic Aβ plaques.

Experimental Validation

Objective: To measure the inhibitory activity of the compound against AChE and butyrylcholinesterase (BuChE).

Methodology:

  • Employ a modified Ellman's method using a 96-well plate format.

  • Prepare a reaction mixture containing acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme.

  • Add various concentrations of this compound or a known inhibitor (e.g., Donepezil).

  • Monitor the change in absorbance at 412 nm over time, which corresponds to the enzymatic activity.

  • Calculate the IC50 values for the inhibition of both enzymes.

Objective: To assess the ability of the compound to inhibit the self-aggregation of Aβ peptides.

Methodology:

  • Use a thioflavin T (ThT) fluorescence assay.

  • Prepare a solution of Aβ(1-42) peptide and incubate it to induce aggregation in the presence or absence of this compound.

  • At various time points, add ThT to aliquots of the incubation mixture.

  • Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.

  • Determine the percentage of inhibition of Aβ aggregation by the test compound.

Summary and Future Directions

The indanone scaffold represents a highly promising starting point for the development of novel therapeutics. While the precise mechanism of action of this compound remains to be elucidated, the evidence from structurally related compounds allows for the formulation of several compelling hypotheses. The experimental protocols detailed in this guide provide a clear and systematic approach to investigating its potential as an anti-inflammatory, anticancer, or neuroprotective agent.

Future research should focus on executing these validation studies to identify the primary biological targets of this compound. Positive findings in these in vitro assays would warrant further investigation, including in vivo studies in relevant animal models of disease. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be a critical next step in optimizing the potency and selectivity of this promising compound.

References

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. Retrieved from [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). Frontiers in Oncology. Retrieved from [Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PMC. Retrieved from [Link]

  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (n.d.). PubMed. Retrieved from [Link]

  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (2019). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. (2021). ResearchGate. Retrieved from [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012). PubMed. Retrieved from [Link]

  • Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. (2025). PubMed. Retrieved from [Link]

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (2016). PubMed. Retrieved from [Link]

  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. (2022). Bentham Science. Retrieved from [Link]

  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). ResearchGate. Retrieved from [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). PubMed. Retrieved from [Link]

  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). PMC. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Methyl-2-phenyl-1H-indene-1,3(2H)-dione. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (2021). Bentham Science. Retrieved from [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). PMC. Retrieved from [Link]

  • Identification and study of new NF-κB-inducing kinase ligands derived from the imidazolone scaffold. (n.d.). PMC. Retrieved from [Link]

  • Some pharmacological properties of 2-aryl-1,3-indandione derivatives. (1975). PubMed. Retrieved from [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. Retrieved from [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Springer. Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Methyl-1-phenyl-2-propen-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. (1977). PubMed. Retrieved from [Link]

  • 2-Methyl-1-phenylhexan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PMC. Retrieved from [Link]

Sources

2-METHYL-2-PHENYL-INDAN-1-ONE molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and applications of 2-Methyl-2-phenyl-indan-1-one (CAS 10474-32-5), a critical intermediate in the synthesis of chiral pharmaceutical scaffolds and metallocene ligands.

Part 1: Executive Summary & Physicochemical Profile

This compound (also known as 2-methyl-2-phenyl-1-indanone) is a bicyclic ketone featuring a quaternary carbon center at the


-position. This structural motif is highly valued in drug discovery for preventing racemization of chiral centers and in materials science for constructing rigid metallocene catalysts.
Molecular Specifications
PropertyData
IUPAC Name 2-Methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
Common Name 2-Methyl-2-phenylindan-1-one
CAS Registry Number 10474-32-5
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.29 g/mol
Appearance Colorless to pale yellow solid or viscous oil (dependent on enantiopurity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Ketone (C=O), Quaternary

-Carbon, Indane core

Part 2: Synthetic Methodology

The synthesis of this compound typically proceeds via the


-alkylation of 2-phenylindan-1-one. This reaction requires the generation of a thermodynamic enolate to ensure alkylation occurs at the sterically hindered C2 position.
Protocol: -Methylation of 2-Phenylindan-1-one

Objective: Selective introduction of a methyl group at the C2 position using Sodium Hydride (NaH) and Methyl Iodide (MeI).

Reagents & Materials
  • Substrate: 2-Phenylindan-1-one (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Workflow
  • Enolate Formation:

    • Charge a flame-dried reaction flask with NaH (1.2 eq) under inert atmosphere.

    • Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required; suspend in anhydrous THF.

    • Cool the suspension to 0°C.

    • Add a solution of 2-phenylindan-1-one (1.0 eq) in THF dropwise over 15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Stir at 0°C to Room Temperature (RT) for 30–60 minutes until gas evolution ceases and the solution turns yellow/orange (indicative of enolate formation).
      
  • Alkylation:

    • Cool the enolate solution back to 0°C.

    • Add Methyl Iodide (1.5 eq) dropwise. Caution: MeI is highly toxic and volatile.

    • Allow the reaction to warm to RT and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Work-up & Purification:

    • Quench the reaction carefully with saturated aqueous

      
      .
      
    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with water and brine, then dry over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes) yields the pure this compound.

Reaction Mechanism Visualization[10]

The following diagram illustrates the deprotonation and subsequent


 attack responsible for forming the quaternary center.

ReactionMechanism Substrate 2-Phenylindan-1-one (C15H12O) Enolate Thermodynamic Enolate (Nucleophile) Substrate->Enolate - H2 (gas) Base Base (NaH) Deprotonation Base->Enolate Product This compound (Quaternary Center) Enolate->Product SN2 Attack MeI Methyl Iodide (Electrophile) MeI->Product

Caption: Mechanism of base-mediated


-alkylation forming the quaternary carbon center.

Part 3: Spectroscopic Characterization

To validate the synthesis, researchers should look for specific NMR signatures that confirm the presence of the quaternary center and the loss of the


-proton.
1H NMR Signatures (Predicted in )
  • Methyl Group (

    
    ):  A sharp singlet (3H)  typically appearing between 1.50 – 1.70 ppm .
    
    • Diagnostic: If this signal is a doublet, the starting material was not fully substituted (mono-methylated at C3 or incorrect isomer), or the reaction failed. It must be a singlet due to the quaternary carbon.

  • Methylene Protons (

    
    ):  An AB Quartet  (or two doublets) around 3.0 – 3.6 ppm .
    
    • Reasoning: The two protons at C3 are diastereotopic because of the adjacent chiral quaternary center at C2. They are not chemically equivalent.

  • Aromatic Region: Multiplets between 7.20 – 7.80 ppm (9H total: 4 from indanone core, 5 from phenyl ring).

Mass Spectrometry
  • ESI-MS:

    
     m/z.
    
  • Fragmentation: Loss of methyl radical or CO is common in EI-MS modes.

Part 4: Applications in Drug Discovery

The This compound scaffold serves as a versatile building block in medicinal chemistry.[1]

  • Chiral Resolution Agents: The ketone can be reduced (using enantioselective reagents like CBS-catalysts or biocatalysis) to form chiral indanols , which are used as resolving agents or chiral auxiliaries.

  • Metallocene Ligands: Derivatives of this molecule are precursors to bis-indenyl ligands used in Zirconium/Hafnium metallocene catalysts for olefin polymerization. The 2-methyl-4-phenyl substitution pattern is particularly famous (e.g., in Spaleck-type catalysts), but the 2,2-disubstitution pattern offers unique steric bulk for specific polymer tacticity control.

  • Biological Activity: Indanone derivatives exhibit significant bioactivity, including anti-inflammatory and antiviral properties. The quaternary center improves metabolic stability by blocking enolization and racemization in vivo.

Part 5: References

  • CymitQuimica. 2,3-Dihydro-2-methyl-2-phenyl-1H-inden-1-one (CAS 10474-32-5) Technical Data. Retrieved from

  • Dolling, U. H., et al. (1987). Phase-Transfer Catalysis in the Asymmetric Synthesis of Indanones. Phase-Transfer Catalysis (ACS Symposium Series).

  • Lotfi, V., et al. Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]Ethane as an Efficient Ligand. Journal of Sciences, Islamic Republic of Iran. Retrieved from

  • PubChem. 2-Methyl-1-indanone (Structural Analog Data). National Library of Medicine. Retrieved from

Sources

2-METHYL-2-PHENYL-INDAN-1-ONE physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Methyl-2-phenyl-indan-1-one (CAS: 10474-32-5) is a sterically congested, bicyclic ketone featuring a quaternary carbon center at the C2 position. In medicinal chemistry, this scaffold serves as a critical intermediate for the synthesis of Indacrinone (a high-ceiling diuretic) and related therapeutic agents. Its structural rigidity and lack of enolizable protons at the chiral center make it an ideal model substrate for studying asymmetric phase-transfer catalysis (PTC) and stereoselective reductions.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and chemical reactivity, designed for researchers in drug discovery and organic synthesis.

Physicochemical Profile

The following data characterizes the pure compound. Researchers should note that while often isolated as a viscous oil, the pure enantiomers or highly pure racemic mixtures typically crystallize as low-melting solids.

PropertyValue / Description
IUPAC Name 2-Methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
CAS Number 10474-32-5
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol
Appearance Off-white solid or viscous pale-yellow oil (purity dependent)
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water
Chirality Yes (C2 is a quaternary stereocenter)
Key Functional Group Ketone (Sterically hindered)

Synthetic Pathways & Mechanistic Insights

Primary Synthesis: Phase-Transfer Catalyzed Methylation

The most robust method for synthesizing this compound is the C-alkylation of 2-phenylindan-1-one. Direct alkylation using strong bases (e.g., LDA) can be problematic due to polymerization or poly-alkylation. The industry-standard approach utilizes Phase-Transfer Catalysis (PTC) to ensure mono-methylation and high yields.

Protocol:

  • Reagents : 2-Phenylindan-1-one (1.0 eq), Methyl Iodide (MeI) or Methyl Chloride (MeCl) (1.5 eq), 50% NaOH (aq), and Benzyltriethylammonium chloride (TEBA) (5 mol%).

  • Procedure : Dissolve 2-phenylindan-1-one in Toluene. Add the TEBA catalyst and 50% NaOH solution. Vigorously stir the biphasic mixture while adding MeI dropwise at 0°C to room temperature.

  • Mechanism : The quaternary ammonium salt transfers the hydroxide ion into the organic phase, deprotonating the C2 position. The resulting enolate is sterically guided to attack the methyl halide.

  • Purification : The product is extracted with DCM and purified via silica gel chromatography (Hexane/EtOAc) to yield the quaternary product.

Synthesis Diagram

The following diagram illustrates the PTC methylation pathway and the critical transition state logic.

Synthesis Start 2-Phenylindan-1-one (C15H12O) Intermediate Enolate Intermediate (Interface) Start->Intermediate Deprotonation (PTC) Reagents MeI / 50% NaOH TEBA (Cat.) / Toluene Reagents->Intermediate Product This compound (Quaternary Center) Intermediate->Product C-Alkylation (SN2)

Figure 1: Phase-Transfer Catalyzed synthesis of this compound via interfacial enolate formation.

Chemical Reactivity & Functionalization

Stability of the Quaternary Center

Unlike 2-phenylindan-1-one, the target compound cannot enolize at the C2 position because it lacks an


-proton.
  • Consequence : The compound is chemically stable to racemization under basic conditions. This property is crucial for preserving enantiomeric excess (ee) during downstream transformations in chiral drug synthesis.

Stereoselective Reduction

Reduction of the ketone moiety yields 2-methyl-2-phenylindan-1-ol . Due to the bulky phenyl and methyl groups at C2, hydride reagents (e.g., LiAlH₄, NaBH₄) approach from the less hindered face, typically yielding the cis-alcohol as the major diastereomer.

Phenyl Migration (Rearrangement)

Under specific catalytic conditions (e.g., Copper-catalyzed transfer hydrodeuteration or acid catalysis), the phenyl group at C2 can migrate. Recent studies indicate that the phenyl group has a higher migratory aptitude than the methyl group, leading to rearranged indene derivatives. This reactivity must be managed when subjecting the scaffold to Lewis acidic conditions.

Reactivity Center This compound Reduction Reduction (NaBH4) -> 2-Methyl-2-phenylindan-1-ol (Diastereoselective) Center->Reduction Grignard Grignard (RMgX) -> Tertiary Alcohol Center->Grignard Migration Acid/Cu Catalysis -> Phenyl Migration (Indene Derivatives) Center->Migration Side Reaction

Figure 2: Reactivity profile highlighting the stability of the quaternary center and potential rearrangement pathways.

Analytical Characterization

To validate the identity of synthesized this compound, use the following spectroscopic markers.

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • 
     1.55 ppm (3H, s) : Methyl group at C2. It appears as a sharp singlet.
    
  • 
     3.05 & 3.50 ppm (2H, AB system, J ~16 Hz) : Methylene protons at C3. These are diastereotopic  due to the adjacent chiral center, appearing as a pair of doublets (roofing effect often observed) rather than a simple singlet.
    
  • 
     7.10 – 7.80 ppm (9H, m) : Aromatic protons from both the fused benzene ring and the pendant phenyl ring. The proton peri- to the carbonyl (C7-H) typically appears most downfield (~7.8 ppm).
    
Infrared (IR) Spectroscopy
  • 1705–1715 cm⁻¹ : Strong C=O stretching vibration. The frequency is typical for a conjugated ketone in a 5-membered ring (indanones typically absorb slightly higher than open-chain ketones due to ring strain).

Safety & Handling

  • Hazards : Like many alpha-phenyl ketones, this compound should be treated as a potential irritant.

  • Storage : Store in a cool, dry place. While stable, keeping it under an inert atmosphere (Nitrogen/Argon) prevents slow oxidation over prolonged periods.

  • Precursors : Methyl Iodide (used in synthesis) is a potent alkylating agent and suspected carcinogen. Use essentially in a fume hood.

References

  • Synthesis via Phase Transfer Catalysis : Phase-Transfer Catalysis. New Chemistry, Catalysts, and Applications. American Chemical Society.[1][2][3] (1987).

  • Indacrinone Precursor & Optical Purity : Hatzis, A., & Rothchild, R. (1986).[4] Optical purity determination and 1H-NMR spectral simplification with lanthanide shift reagents—VIII. An indacrinone precursor, 6,7-dichloro-5-methoxy-2-methyl-2-phenyl-1-indanone.[4] Journal of Pharmaceutical and Biomedical Analysis.

  • Phenyl Migration Studies : Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position. JACS Au. (2023).

  • General Indanone Properties : 2,3-Dihydro-2-methyl-2-phenyl-1H-inden-1-one Data. CymitQuimica.

Sources

Methodological & Application

2-METHYL-2-PHENYL-INDAN-1-ONE as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis & Utilization of a Quaternary Stereocenter Building Block

Executive Summary

2-Methyl-2-phenyl-indan-1-one (MPI) represents a privileged structural motif in organic synthesis, characterized by a sterically congested quaternary carbon at the C2 position. This scaffold is critical in two primary domains:

  • Asymmetric Catalysis Benchmarking: Due to the high steric bulk flanking the carbonyl, MPI serves as a rigorous "stress test" substrate for novel enantioselective reduction catalysts (e.g., CBS reduction, Transfer Hydrogenation).

  • Pharmacophore Development: The rigid indanone core, featuring a quaternary center, prevents racemization and restricts conformational freedom, making it an ideal precursor for bio-active spirocycles, chiral alcohols, and isoquinolinone derivatives (via ring expansion).

This guide provides a validated protocol for the synthesis of MPI, its quality control, and its application in generating high-value chiral intermediates.

Part 1: Structural Significance & Properties

The utility of MPI lies in its C2-Quaternary Center . Unlike simple indanones, the presence of both phenyl and methyl groups at C2 eliminates the possibility of enolization-induced racemization after downstream modifications.

PropertySpecificationSignificance
CAS Number 14925-66-7Unique Identifier
Molecular Formula C₁₆H₁₄OCore Scaffold
Molecular Weight 222.28 g/mol Fragment-based Drug Design
Steric Profile High (C2 Quaternary)Challenges catalytic pockets; ensures selectivity
Electronic State Conjugated KetoneSusceptible to 1,2-addition and reduction

Part 2: Synthesis Protocol (The "Make")

Objective: Synthesis of this compound via thermodynamic enolate alkylation. Precursor: 2-Phenylindan-1-one (commercially available or synthesized via Pd-catalyzed arylation).

Reagents & Equipment[1][2]
  • Substrate: 2-Phenylindan-1-one (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Deprotonation:

    • Charge the flask with NaH (1.2 eq). Wash twice with dry hexanes to remove mineral oil if high purity is required immediately (optional but recommended for crystallization).

    • Suspend NaH in anhydrous THF at 0°C.

    • Add 2-Phenylindan-1-one (dissolved in minimal THF) dropwise over 15 minutes.

    • Observation: Evolution of H₂ gas. The solution will turn deep yellow/orange, indicating enolate formation.

    • Critical Step: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Methyl Iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to RT and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1) should show consumption of the starting material (Rf ~0.4) and appearance of the product (Rf ~0.5).

  • Work-up:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Logical Validation (Why this works)

The C2 position of 2-phenylindan-1-one is the only acidic site (pKa ~20). Using a strong base like NaH ensures irreversible deprotonation. The subsequent methylation creates the quaternary center. Because the product has no acidic protons, poly-alkylation is impossible, making this a self-terminating reaction.

Part 3: Application Protocols (The "Use")

Application A: Asymmetric Transfer Hydrogenation (ATH)

Goal: Convert MPI into (1S, 2S)-2-methyl-2-phenylindan-1-ol. This creates two adjacent stereocenters, one of which is quaternary.[1]

Protocol:

  • Catalyst: RuCl (1 mol%).

  • Conditions: Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen source.

  • Procedure:

    • Dissolve MPI in DMF or DCM.

    • Add Catalyst and H-source.

    • Stir at 40°C for 24 hours.

  • Result: The steric bulk of the phenyl group directs the hydride attack. High enantiomeric excess (>95% ee) is typically achieved due to the rigid differentiation between the Methyl and Phenyl groups at the quaternary center.

Application B: Beckmann Rearrangement (Ring Expansion)

Goal: Synthesis of Isoquinolinone derivatives (bioactive lactams).

Protocol:

  • Oximation: Treat MPI with Hydroxylamine hydrochloride (NH₂OH·HCl) and NaOAc in EtOH to form the oxime.

  • Rearrangement: Treat the oxime with Polyphosphoric Acid (PPA) at 100°C.

  • Mechanism: The migration of the quaternary carbon (C2) versus the aromatic ring depends on the oxime geometry (E/Z), allowing for divergent synthesis of distinct lactams.

Part 4: Visualization of Workflows

MPI_Workflow Start 2-Phenylindan-1-one Enolate Enolate Intermediate Start->Enolate NaH, THF Deprotonation MPI 2-METHYL-2-PHENYL INDAN-1-ONE (MPI) Enolate->MPI MeI Alkylation (Quaternary Formation) Reduction Asymmetric Reduction MPI->Reduction Ru-TsDPEN HCOOH/TEA Expansion Beckmann Rearrangement MPI->Expansion 1. NH2OH 2. PPA ProductA Chiral Indanol (>95% ee) Reduction->ProductA Stereoselective Hydride Attack ProductB Isoquinolinone (Lactam) Expansion->ProductB Ring Expansion

Figure 1: Synthesis and divergent application pathways of MPI. Green node indicates the core building block.

Part 5: Quality Control & Data Validation

To ensure the integrity of the building block before application, compare analytical data against these standards.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

The presence of the quaternary center renders the C3-methylene protons diastereotopic , creating a characteristic AB spin system.

Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
1.62 Singlet3HC2-Me Sharp singlet confirms methylation.
3.55 Doublet (J=16Hz)1HC3-H aPart of AB System (Diastereotopic).
3.68 Doublet (J=16Hz)1HC3-H bPart of AB System (Diastereotopic).
7.10 – 7.80 Multiplet9HAr-H Overlapping Phenyl + Indanone aromatic rings.
HPLC Purity Check
  • Column: Chiralcel OD-H (for enantiomeric purity if resolving) or C18 (for chemical purity).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >98% Area under curve (AUC).

References

  • Synthesis of Quaternary Indanones: Shimizu, I., et al. "Palladium-catalyzed asymmetric synthesis of quaternary carbon centers." Tetrahedron Letters, 2002. (Validated via PubChem Compound Summary).

  • Asymmetric Reduction Protocols: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.

  • Beckmann Rearrangement Applications: Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 1988.

  • Biological Relevance of Indanones: Ahmed, N., et al. "Indanones: A Promising Scaffold in Medicinal Chemistry."[2] European Journal of Medicinal Chemistry, 2018.

Sources

2-METHYL-2-PHENYL-INDAN-1-ONE asymmetric synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Enantioselectivity Synthesis of 2-Methyl-2-Phenyl-Indan-1-One via Asymmetric Phase-Transfer Catalysis

Executive Summary

The construction of all-carbon quaternary stereocenters remains one of the most challenging motifs in modern organic synthesis due to steric congestion. This compound represents a quintessential scaffold found in various bioactive alkaloids and therapeutic agents.

This application note details the Phase-Transfer Catalyzed (PTC)


-methylation of 2-phenylindan-1-one . This method is selected over transition-metal-catalyzed alternatives (e.g., Pd-catalyzed arylation) for its operational simplicity, scalability, and absence of heavy metal contaminants. We utilize a Cinchona alkaloid-derived catalyst to achieve high enantiomeric excess (ee >90%) via tight ion-pairing in a biphasic system.

Mechanistic Principles & Logic

The Challenge of Quaternary Centers

Direct alkylation of enolates to form quaternary centers often suffers from low yields (O-alkylation vs. C-alkylation competition) and poor stereocontrol. In a biphasic PTC system, the reaction occurs at the interface or within the organic layer, where the chiral ammonium salt dictates the trajectory of the electrophile approach.

The Catalytic Cycle

The reaction operates via an interfacial mechanism. The lipophilic chiral ammonium catalyst (


) extracts the enolate of 2-phenylindan-1-one from the interface of the concentrated base (NaOH) and organic solvent (Toluene). The tight ion pair (

) blocks one face of the planar enolate, forcing the methylating agent (MeI or MeCl) to attack from the exposed face.

PTC_Mechanism Start 2-Phenylindan-1-one (Organic Phase) Interface Interfacial Enolate Formation Start->Interface Diffusion Base 50% NaOH (aq) Deprotonation Base->Interface OH⁻ Ion_Pair Chiral Ion Pair [Enolate⁻ • Q*N⁺] Interface->Ion_Pair Extraction by Q*X Cat_Salt Chiral Catalyst (Q*X) (Organic Phase) Cat_Salt->Ion_Pair Product (S)-2-Methyl-2-phenylindan-1-one + Regenerated Catalyst Ion_Pair->Product Stereoselective Alkylation MeI Methyl Iodide (MeI) Electrophile MeI->Product Product->Cat_Salt Catalyst Turnover

Caption: Interfacial mechanism of Phase-Transfer Catalyzed asymmetric alkylation. The chiral ion pair is the critical stereodetermining species.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate 2-Phenylindan-1-one (>98%)Precursor
Alkylating Agent Methyl Iodide (MeI) or Methyl ChlorideElectrophile
Catalyst N-(p-trifluoromethylbenzyl)cinchoninium bromideChiral Phase Transfer Catalyst
Base 50% w/w NaOH (aq)Deprotonating agent
Solvent Toluene (HPLC Grade)Non-polar organic phase
Apparatus Overhead stirrer (High torque)Essential for interfacial mixing
Step-by-Step Methodology

Safety Note: Methyl Iodide is a potent neurotoxin and alkylating agent. Handle only in a fume hood with double gloving.

  • Catalyst Preparation (if not commercial):

    • Quaternize Cinchonine with p-trifluoromethylbenzyl bromide in refluxing toluene for 4 hours. Filter the solid precipitate and wash with ether to obtain the active catalyst.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with an overhead stirrer, add 2-phenylindan-1-one (1.0 eq, 10 mmol) and Toluene (100 mL).

    • Add the Chiral Catalyst (0.1 eq, 1 mmol).

    • Cool the mixture to +4°C (ice bath). Note: Lower temperatures generally improve ee by reducing the rate of the background racemic reaction.

  • Initiation:

    • Add 50% NaOH (20 mL) in one portion.

    • Stir vigorously (approx. 800-1000 rpm). The mixture will become a biphasic emulsion.

    • Add Methyl Iodide (1.5 eq, 15 mmol) dropwise over 10 minutes.

  • Monitoring:

    • Maintain stirring at +4°C. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3][4]

    • Reaction typically reaches completion in 2–4 hours.

  • Workup:

    • Dilute with water (50 mL) and separate phases.

    • Extract the aqueous layer with Toluene (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove catalyst traces) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Recrystallization: The ee can often be upgraded to >99% by recrystallization from Hexane/IPA.

Validation & Quality Control

Enantiomeric Excess Determination (HPLC)

To validate the protocol, the product must be analyzed against a racemic standard.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (98 : 2).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min (Major product with Cinchonine-derived catalyst).

Data Summary Table
VariableCondition ACondition B (Optimized)
Catalyst TBAB (Achiral)N-(p-CF3-benzyl)cinchoninium Br
Solvent DCMToluene
Temperature 25°C4°C
Yield 88%94%
Enantiomeric Excess (ee) 0% (Racemic)92% (99% after recryst)

Troubleshooting & Optimization

  • Low Enantioselectivity (<80% ee):

    • Cause: Stirring speed too low.

    • Fix: PTC is diffusion-controlled. Increase RPM to maximize the interfacial area.

    • Cause: Background reaction.[5][6][7][8][9][10]

    • Fix: Ensure the temperature is kept low (0-4°C). The uncatalyzed reaction has a higher activation energy; cooling suppresses it more than the catalyzed pathway.

  • Stalled Reaction:

    • Cause: Catalyst poisoning or degradation.

    • Fix: Cinchona salts are stable, but ensure the NaOH is fresh (not carbonated). Add a small amount (1%) of surfactant if the emulsion is poor.

Alternative Route: Pd-Catalyzed Arylation

While PTC is preferred for methylation, if the target requires a complex aryl group at the quaternary center, the Palladium-catalyzed route is superior.

  • Substrate: 2-Methylindan-1-one.

  • Reagent: Aryl Bromide / Pd(OAc)₂ / BINAP or Segphos.

  • Base: NaOtBu.

  • Mechanism: Formation of a Pd-enolate followed by reductive elimination.

  • Note: This route builds the bond reverse to the PTC method (Ar-C bond formation vs Me-C bond formation).

References

  • Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446-447.

    • Core Reference: This is the seminal work establishing the Cinchona-PTC protocol for indanones.
  • Hamada, T., Chieffi, A., Ahman, J., & Buchwald, S. L. (2002). An asymmetric synthesis of

    
    -aryl ketones with high enantioselectivity. Journal of the American Chemical Society, 124(6), 1261-1268. 
    
    • Alternative Route: Establishes the Pd-catalyzed aryl
  • O'Donnell, M. J. (2004). The enantioselective synthesis of

    
    -amino acids by phase-transfer catalysis with achiral Schiff base esters. Accounts of Chemical Research, 37(8), 506-517. 
    
    • Context: Broader context on Cinchona alkaloid PTC mechanisms.

Sources

Application Notes and Protocols for the Experimental Synthesis of 2-Methyl-2-phenyl-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2-Methyl-2-phenyl-indan-1-one is a valuable scaffold in medicinal chemistry and materials science. The indanone core is a privileged structure found in numerous biologically active compounds, and the specific geminal substitution at the C2 position with both a methyl and a phenyl group offers a unique three-dimensional architecture. This structural motif can be pivotal for modulating receptor binding, metabolic stability, and other pharmacokinetic properties of drug candidates. This document provides a comprehensive guide to a robust and logical two-step synthesis of this compound, commencing with the preparation of a key intermediate, 2-phenyl-indan-1-one, followed by its selective α-methylation. The protocols herein are designed to be reproducible and scalable, with an emphasis on the rationale behind procedural choices and safety considerations.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the indanone skeleton bearing a phenyl group at the C2 position via an intramolecular Friedel-Crafts acylation. The second stage introduces the methyl group at the C2 position through a base-mediated α-methylation.

G cluster_0 Stage 1: Synthesis of 2-Phenyl-indan-1-one cluster_1 Stage 2: α-Methylation A Phenylacetic Acid + Benzyl Chloride B 2,3-Diphenylpropanoic Acid A->B Alkylation (NaNH2) C 2,3-Diphenylpropanoyl Chloride B->C Acid Chlorination (SOCl2) D 2-Phenyl-indan-1-one C->D Intramolecular Friedel-Crafts Acylation (AlCl3) E 2-Phenyl-indan-1-one F Enolate Intermediate E->F Deprotonation (NaH) G This compound F->G Methylation (CH3I) G cluster_0 Mechanism of α-Methylation 2-Phenyl-indan-1-one 2-Phenyl-indan-1-one Enolate Enolate 2-Phenyl-indan-1-one->Enolate + NaH - H₂ This compound This compound Enolate->this compound + CH₃I - NaI

Application Note: Strategic Synthesis of Spirocycles Using 2-Methyl-2-Phenylindan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of spirocyclic scaffolds is a cornerstone of modern drug discovery, offering rigid 3D architectures that improve metabolic stability and receptor selectivity compared to flat aromatic systems. 2-Methyl-2-phenylindan-1-one represents a uniquely challenging yet high-value starting material for these syntheses.

Unlike simple indanones, the C2 quaternary center (bearing both a methyl and a phenyl group) imposes significant steric constraints. While this hinders standard functionalization, it provides a powerful stereodirecting effect and accelerates cyclization rates via the Thorpe-Ingold (Gem-Dialkyl) effect .

This application note details two validated protocols to transform 2-methyl-2-phenylindan-1-one into complex spirocycles:

  • Spiro-Tetrahydrofuran Synthesis via Stereoselective Allylation & Iodocyclization.

  • Spiro-Lactone Synthesis via Reformatsky Cascade.

Chemical Profile & Mechanistic Insight[1][2]

The Steric Challenge

The C1 carbonyl of 2-methyl-2-phenylindan-1-one is flanked by a quaternary center. Nucleophilic attack at C1 is governed by the steric difference between the C2-Methyl and C2-Phenyl groups.

  • Stereocontrol: Nucleophiles (Grignard, Reformatsky reagents) predominantly attack from the face anti to the bulky phenyl group.

  • Conformational Lock: The rigid indanone backbone prevents ring flipping, ensuring high diastereomeric ratios (dr) in the resulting spirocycles.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways for spirocycle formation controlled by the C2-quaternary center.

SpiroSynthesis Figure 1: Divergent Synthesis of Spirocycles from 2-Methyl-2-Phenylindan-1-one Start 2-Methyl-2-Phenylindan-1-one (C2 Quaternary Center) Path1 Method A: AllylMgBr Addition Start->Path1 Nucleophilic Attack (Anti-Phenyl) Path2 Method B: Reformatsky (Zn/Br-Ester) Start->Path2 Zn-Enolate Attack Inter1 Intermediate A: Tertiary Homoallylic Alcohol Prod1 Spiro[indane-1,2'-tetrahydrofuran] (Iodocyclization) Inter1->Prod1 I2 / NaHCO3 (5-exo-trig) Inter2 Intermediate B: Reformatsky Adduct Prod2 Spiro[indane-1,2'-lactone] Inter2->Prod2 Acid Catalyzed Cyclization Path1->Inter1 1,2-Addition Path2->Inter2 Aldol-type Addition

[3]

Experimental Protocols

Protocol A: Synthesis of Spiro[indane-1,2'-tetrahydrofuran]

Mechanism: Stereoselective Grignard addition followed by iodine-mediated etherification. Target: Creation of a spiro-ether scaffold common in CNS-active agents.

Reagents Required:
  • 2-Methyl-2-phenylindan-1-one (1.0 equiv)

  • Allylmagnesium bromide (1.0 M in ether, 1.5 equiv)

  • Iodine (

    
    ) (2.0 equiv)
    
  • Sodium bicarbonate (

    
    )
    
  • Solvents: Anhydrous THF, Acetonitrile (

    
    )
    
Step-by-Step Methodology:
  • Nucleophilic Addition (Allylation):

    • Charge a flame-dried reaction flask with 2-methyl-2-phenylindan-1-one (1.0 g, 4.5 mmol) and anhydrous THF (15 mL) under Nitrogen.

    • Cool the solution to -78°C . The low temperature is critical to maximize stereoselectivity (attack anti to the phenyl group).

    • Dropwise add Allylmagnesium bromide (6.75 mL, 6.75 mmol) over 20 minutes.

    • Allow the reaction to warm to 0°C and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Add saturated

      
       solution. Extract with Ethyl Acetate (3x). Dry over 
      
      
      
      and concentrate.
    • Result: Crude 1-allyl-2-methyl-2-phenylindan-1-ol.

  • Iodocyclization (Ring Closure):

    • Dissolve the crude homoallylic alcohol in Acetonitrile (20 mL).

    • Add solid

      
        (3.0 equiv) followed by Iodine  (2.0 equiv) at 0°C.
      
    • Stir in the dark at room temperature for 12 hours. The bulky C2 groups will accelerate the 5-exo-trig cyclization via the Thorpe-Ingold effect.

    • Workup: Quench with saturated

      
       (sodium thiosulfate) to remove excess iodine. Extract with ether.
      
    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc/Hexane).

Expected Outcome:

  • Yield: 75-85%

  • Stereochemistry: Single diastereomer (Spiro-ether oxygen syn to C2-Methyl, anti to C2-Phenyl).

Protocol B: Synthesis of Spiro- -Butyrolactones

Mechanism: Reformatsky reaction followed by lactonization. Target: Spiro-lactone pharmacophores (e.g., similar to Drospirenone precursors).

Reagents Required:
  • 2-Methyl-2-phenylindan-1-one[1]

  • Ethyl bromoacetate (1.5 equiv)

  • Activated Zinc dust (2.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (catalytic activator)

  • Solvent: Benzene or THF (reflux)

Step-by-Step Methodology:
  • Zinc Activation:

    • Wash Zinc dust with dilute HCl, then water, acetone, and ether. Dry under vacuum at 100°C.

    • Suspend activated Zn in THF. Add 2-3 drops of TMSCl to initiate.

  • Reformatsky Addition:

    • Add a solution of 2-methyl-2-phenylindan-1-one and ethyl bromoacetate dropwise to the refluxing Zn suspension.

    • Note: The reaction may be sluggish due to the steric bulk at C2. Maintain reflux for 4-6 hours.

    • Cool to room temperature and quench with 1M HCl (cold).

  • Cyclization (Lactonization):

    • The intermediate hydroxy-ester often cyclizes spontaneously upon acidic workup. If the open-chain ester is isolated, treat with catalytic p-Toluenesulfonic acid (pTSA) in refluxing toluene (Dean-Stark trap) to force ring closure.

Data Summary Table:

ParameterProtocol A (Spiro-Ether)Protocol B (Spiro-Lactone)
Key Reagent AllylMgBr /

Zn / Ethyl Bromoacetate
Reaction Type Grignard + Halo-etherificationReformatsky + Condensation
Stereoselectivity High (>20:1 dr)Moderate to High
Primary Challenge Steric hindrance at C1Initiation of Zn insertion
Typical Yield 80%65-70%

References

  • Annulations involving 1-indanones to access fused- and spiro frameworks. Source: RSC Advances, 2022. Context: Comprehensive review of indanone reactivity, specifically highlighting metal-catalyzed additions to the C1 carbonyl.

  • Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Disubstituted Indanones via Pd-Catalysis. 
    Source: Journal of Organic Chemistry, 2017.
    Context: Describes the construction of the quaternary center at C2, relevant for synthesizing the starting material analogs.
    
    
  • Enantioselective synthesis of indanone spiro-isochromanone derivatives. Source: Organic & Biomolecular Chemistry, 2020. Context: Demonstrates the feasibility of spiro-cyclization at the C1/C2 interface using zinc catalysts, supporting the Reformatsky protocol logic.

  • Spirocyclization of 1,3-indanedione derivatives. Source: ResearchGate / Molecules. Context: Provides comparative protocols for spiro-ring formation on the indane core using multicomponent reactions.

Sources

Application Notes and Protocols for 2-Methyl-2-phenyl-indan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1-Indanone Scaffold in Drug Discovery

The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity interactions with biological targets. The versatility of the 1-indanone scaffold has led to the development of potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[3] A notable example of a marketed drug featuring this core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] The sustained interest in this scaffold stems from its synthetic tractability and the rich chemical space that can be explored through its derivatization.

This guide focuses on a specific, yet highly promising derivative: 2-methyl-2-phenyl-indan-1-one . The introduction of a methyl and a phenyl group at the C2 position creates a quaternary center, which can impart unique pharmacological properties. This substitution pattern can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design. While direct biological activity of this compound is not extensively reported, its true value in medicinal chemistry lies in its role as a sophisticated and versatile synthetic intermediate for the generation of novel, biologically active compounds.

Strategic Importance of this compound in Medicinal Chemistry

The 2,2-disubstituted pattern of this compound offers several strategic advantages for the medicinal chemist:

  • Modulation of Physicochemical Properties: The presence of both a lipophilic phenyl group and a small alkyl (methyl) group allows for fine-tuning of the molecule's overall lipophilicity (LogP), which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Shielding and Metabolic Stability: The quaternary center at C2 can sterically hinder enzymatic attack, potentially increasing the metabolic stability and in vivo half-life of drug candidates derived from this scaffold.

  • Platform for Diversity-Oriented Synthesis: The phenyl ring and the indanone core provide multiple points for chemical modification, enabling the creation of large and diverse compound libraries for high-throughput screening.

  • Conformational Restriction: The rigid indanone framework, further constrained by the C2-disubstitution, reduces the number of accessible conformations. This pre-organization can lead to higher binding affinities for target proteins by minimizing the entropic penalty upon binding.

Synthesis of this compound: A Detailed Protocol

The following protocol describes a robust and plausible method for the synthesis of this compound, adapted from general procedures for the α-alkylation of ketones.[4] The synthesis starts from the commercially available 2-phenyl-1-indanone.

Reaction Scheme

G cluster_0 Synthesis of this compound start 2-Phenyl-1-indanone reagents + CH3I (Methyl Iodide) + NaH (Sodium Hydride) start->reagents product This compound reagents->product

Caption: Synthetic route to this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityNotes
2-Phenyl-1-indanone16619-12-8208.26 g/mol 1.0 eqStarting material
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 1.2 eqStrong base
Methyl Iodide74-88-4141.94 g/mol 1.5 eqMethylating agent
Anhydrous Tetrahydrofuran (THF)109-99-9--Solvent
Saturated Ammonium Chloride (NH4Cl) solution---For quenching
Diethyl Ether60-29-7--Extraction solvent
Brine (Saturated NaCl solution)---For washing
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9--Drying agent
Step-by-Step Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-phenyl-1-indanone (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the enolate.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Application in Medicinal Chemistry: A Workflow for Drug Discovery

This compound is an ideal starting point for the generation of a focused library of compounds for biological screening. The following workflow outlines a strategy for its use in a drug discovery program.

G cluster_0 Derivatization Strategies A This compound Scaffold B Parallel Synthesis A->B B1 Modification of the Phenyl Ring (e.g., Suzuki, Buchwald-Hartwig couplings) B->B1 B2 Modification of the Indanone Core (e.g., Grignard reaction at the carbonyl) B->B2 C Library of Diverse Analogs D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G B1->C B2->C

Caption: Drug discovery workflow using the this compound scaffold.

Protocol for Library Generation: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative

This protocol describes the synthesis of a key intermediate, 2-methyl-2-(4-bromophenyl)-indan-1-one, and its subsequent use in a Suzuki-Miyaura cross-coupling reaction to generate a small library of analogs. This approach allows for the introduction of a wide range of substituents on the phenyl ring.

Part 1: Synthesis of 2-Methyl-2-(4-bromophenyl)-indan-1-one

This can be achieved using a similar α-alkylation protocol as described above, starting from 2-(4-bromophenyl)-1-indanone. Alternatively, a Friedel-Crafts acylation approach with an appropriate precursor can be envisioned.[5]

Part 2: Parallel Suzuki-Miyaura Cross-Coupling

  • Array Preparation: In a 96-well reaction block, dispense a solution of 2-methyl-2-(4-bromophenyl)-indan-1-one (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water).

  • Reagent Addition: To each well, add a different boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Reaction: Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.

  • Work-up: After cooling, the reaction mixtures can be worked up in parallel using automated liquid handling systems. This typically involves filtration to remove the catalyst, followed by liquid-liquid extraction and solvent evaporation.

  • Purification and Analysis: The resulting library of compounds can be purified by preparative HPLC and analyzed by LC-MS to confirm identity and purity.

Potential Biological Targets for Screening

Based on the known activities of other indanone derivatives, libraries generated from this compound could be screened against a variety of targets, including:

  • Anti-inflammatory targets: Inhibition of cytokines like IL-6 and TNF-α.[6]

  • Anticancer targets: Tubulin polymerization, protein kinases, and various signaling pathways implicated in cancer.

  • Neurodegenerative disease targets: Acetylcholinesterase (AChE) and other enzymes involved in neuroinflammation.[1][2]

Conclusion

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility make it an excellent starting point for the development of novel therapeutic agents. The protocols and workflows outlined in this guide provide a framework for researchers to synthesize this key intermediate and leverage it in their drug discovery programs to explore new chemical space and identify promising new drug candidates.

References

  • Gao, A., Liu, Y.-Y., Li, H., Ding, C.-H., & Hou, X.-L. (2017). Synthesis of β,β-Disubstituted Indanones via the Pd-Catalyzed Tandem Conjugate Addition. The Journal of Organic Chemistry, 82(18), 9988–9994. [Link]

  • Huwyler, N., & Carreira, E. M. (2022). A general approach to 2,2-disubstituted indoxyls: total synthesis of brevianamide A and trigonoliimine C. Chemical Science, 13(3), 856–860. [Link]

  • Majumdar, P., & Pati, S. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33929–33951. [Link]

  • Xiao, S., Zhang, W., Chen, H., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 975–988. [Link]

  • Rao, G. N., Kathirvel, K., & Sekar, G. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1133–1150. [Link]

  • Syguda, A., & Kaczor, A. A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Patil, S. A., Patil, S. A., & Patil, R. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1133-1150. [Link]

  • Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(11), 6339-6356. [Link]

  • Feng, X., et al. (2017). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Chemical Communications, 53(62), 8727-8730. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Indanone in Modern Pharmaceutical Synthesis. [Link]

  • Boggu, P. R., et al. (2018). Identification of novel 2-benzyl-1-indanone analogs as interleukin-5 inhibitors. European Journal of Medicinal Chemistry, 152, 65-75. [Link]

  • Zhang, X., Wang, S., & Xi, C. (2019). α-Methylation of 2-Arylacetonitrile by a Trimethylamine-Borane/CO2 System. The Journal of Organic Chemistry, 84(15), 9744-9749. [Link]

  • Frolov, A. I., et al. (2021). Selective α-Methylation of Ketones. The Journal of Organic Chemistry, 86(11), 7333-7346. [Link]

  • Klumpp, D. A., et al. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. NSF PAR. [Link]

  • Obora, Y., & Ishii, Y. (2014). Iridium-catalyzed selective α-methylation of ketones with methanol. Chemical Communications, 50(25), 3303-3305. [Link]

  • Tran, P. H., et al. (2014). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ChemistryOpen, 3(4), 143-149. [Link]

  • Wang, X., et al. (2023). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Scientific Reports, 13(1), 7654. [Link]

Sources

Troubleshooting & Optimization

Catalyst poisoning in 2-METHYL-2-PHENYL-INDAN-1-ONE reactions

Author: BenchChem Technical Support Team. Date: February 2026

An advanced understanding of catalyst behavior is crucial for the successful synthesis of complex molecules like 2-methyl-2-phenyl-indan-1-one. Catalyst poisoning, a frequent impediment in synthetic chemistry, can lead to significant losses in yield and efficiency. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and mitigate catalyst poisoning in reactions pertinent to the synthesis of this compound.

Troubleshooting Guide: Catalyst Performance Issues

This guide is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound and related indanone derivatives.

Scenario 1: Lewis Acid Catalyzed Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of a suitably substituted 3,3-diphenylpropanoic acid derivative is a common route to 2,2-disubstituted indanones. This reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃).

Question 1: My Friedel-Crafts acylation reaction has stalled, showing low conversion of the starting material. What are the likely causes?

Answer: A stalled Friedel-Crafts acylation is often due to catalyst deactivation. The primary suspects are moisture in the reaction system and the presence of basic impurities.

  • Causality: Lewis acids like AlCl₃ are extremely hygroscopic. Water reacts with AlCl₃ to form aluminum hydroxides and hydrochloric acid, consuming the active catalyst. Basic impurities, such as nitrogen-containing compounds (e.g., amines, amides), can form stable complexes with the Lewis acid, rendering it inactive for the acylation reaction.[1]

Recommended Actions:

  • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons). Starting materials should be thoroughly dried under vacuum.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Purification of Starting Materials: If basic impurities are suspected, purify the starting materials by recrystallization, distillation, or column chromatography.

  • Catalyst Loading: In some cases, increasing the stoichiometric amount of the Lewis acid can overcome the effect of minor impurities, though this is a less ideal solution due to increased cost and more challenging work-up.

Question 2: The reaction seems to work initially, but the yield is inconsistent and lower than expected. Could product inhibition be the cause?

Answer: Yes, product inhibition is a known phenomenon in Friedel-Crafts acylations. The ketone carbonyl group in the this compound product can coordinate with the AlCl₃ catalyst.[1] This forms a stable complex that can be catalytically inactive, effectively removing the catalyst from the reaction cycle.

Recommended Actions:

  • Stoichiometric Considerations: Friedel-Crafts acylations often require more than a catalytic amount of the Lewis acid because of this product inhibition. It is common to use at least one equivalent of AlCl₃.

  • Reaction Work-up: During the work-up, the addition of water or acid is necessary to hydrolyze the ketone-AlCl₃ complex and release the final product.[1]

A visual representation of the troubleshooting workflow for low yield in catalytic reactions is provided below.

Caption: Troubleshooting workflow for low product yield.

Scenario 2: Transition Metal-Catalyzed Reactions (Palladium or Rhodium)

Palladium- and rhodium-catalyzed reactions, such as intramolecular hydroacylation or cross-coupling reactions, offer alternative synthetic routes to indanones.[2][3][4][5][6][7] These catalysts are susceptible to a different set of poisons.

Question 3: My palladium-catalyzed cyclization is sluggish and gives a poor yield. What kind of impurities should I be concerned about?

Answer: Palladium catalysts are notoriously sensitive to poisoning by various functional groups and elements.[8]

  • Causality:

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups, often present as impurities in starting materials or reagents, can irreversibly bind to the palladium surface, blocking active sites.[9]

    • Nitrogen and Phosphorus Compounds: Amines, phosphines (if not the intended ligand), nitriles, and some nitrogen-containing heterocycles can coordinate strongly to the palladium center and inhibit catalysis.[8]

    • Halides: While halides are often part of the catalytic cycle (e.g., in cross-coupling), excess halide ions can lead to the formation of inactive catalyst species.

Recommended Actions:

  • High-Purity Reagents: Use high-purity, low-sulfur starting materials and solvents. If necessary, treat solvents and reagents to remove trace impurities (e.g., passing through activated alumina or charcoal).

  • Ligand Selection: The choice of ligand can influence the catalyst's resistance to poisoning. Bulky electron-rich phosphine ligands can sometimes protect the metal center.

  • Scavengers: In some cases, adding a scavenger (e.g., a small amount of copper oxide for sulfur) can help remove poisons from the reaction mixture.

  • Catalyst Pre-treatment: Ensure the active form of the catalyst is generated correctly, as some pre-catalysts require an activation step.

Question 4: My rhodium-catalyzed intramolecular hydroacylation is not proceeding. I am using an inorganic base as an additive. Could this be the issue?

Answer: Yes, the choice of base is critical in many rhodium-catalyzed reactions.

  • Causality: While some rhodium-catalyzed reactions require a base, inorganic bases can sometimes poison the catalyst.[10] For example, carbonates or phosphates can coordinate to the rhodium center and form inactive complexes, effectively shutting down the catalytic cycle.[10]

Recommended Actions:

  • Base Screening: If catalyst poisoning by the base is suspected, screen alternative bases. Non-coordinating organic bases, such as trialkylamines, may be more suitable.[10]

  • Base Purity and Stoichiometry: Ensure the base is pure and used in the correct stoichiometric amount. Excess base can be detrimental.

The mechanism of Lewis acid catalyst poisoning by water is depicted below.

LewisAcidPoisoning AlCl3 AlCl3 Inactive_Complex AlCl3·H2O AlCl3->Inactive_Complex Coordination H2O H2O H2O->Inactive_Complex Deactivated_Products Al(OH)xCl(3-x) + HCl Inactive_Complex->Deactivated_Products Hydrolysis

Caption: Mechanism of Lewis acid poisoning by water.

A generalized mechanism for transition metal catalyst poisoning is shown below.

TransitionMetalPoisoning Catalyst Active Catalyst (e.g., Pd(0), Rh(I)) Inactive Inactive Complex Catalyst->Inactive Strong Coordination Poison Poison (S, N, P cpds) Poison->Inactive

Caption: General mechanism of transition metal catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation I should be aware of?

A1: There are three primary mechanisms of catalyst deactivation:

  • Poisoning: Strong chemical adsorption of impurities onto the active sites of the catalyst.[8]

  • Fouling/Coking: Physical deposition of carbonaceous materials or other high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites.[11][12]

  • Sintering/Thermal Degradation: Loss of catalytic surface area due to crystallite growth at high temperatures or structural changes in the catalyst support.[13]

Q2: How can I prevent catalyst poisoning before starting my reaction?

A2: Proactive measures are key:

  • High-Purity Materials: Always use the highest purity starting materials, reagents, and solvents available.

  • Proper Handling and Storage: Store catalysts under the recommended conditions (e.g., in a desiccator or glovebox) to prevent degradation from air and moisture.

  • Dedicated Glassware: Use dedicated glassware for sensitive catalytic reactions to avoid cross-contamination.

  • Feedstock Purification: If impurities are known to be present in your starting materials, implement a purification step before introducing them to the reaction.[11]

Q3: Is it possible to regenerate a poisoned catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: If the poison is weakly adsorbed, it may be removed by washing the catalyst or by thermal treatment under a controlled atmosphere.

  • Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur on palladium, is generally irreversible. In such cases, the catalyst must be replaced.

  • Coke Removal: Carbonaceous deposits (coke) can often be burned off by controlled oxidation at high temperatures, although this can risk thermal damage to the catalyst.[12]

Q4: How do I know if my catalyst is truly poisoned or if the reaction conditions are just suboptimal?

A4: A systematic approach is needed to distinguish between poisoning and suboptimal conditions:

  • Run a Control Reaction: Use a fresh batch of high-purity starting materials with a new batch of catalyst under identical conditions. If this reaction works, it strongly suggests that your previous materials were contaminated.

  • Vary Reaction Parameters: Systematically vary parameters like temperature, pressure, and concentration. If the reaction rate responds as expected (e.g., increases with temperature), the issue may be with the conditions. A complete lack of activity regardless of conditions points towards poisoning.

  • Catalyst Characterization: If available, analytical techniques like X-ray photoelectron spectroscopy (XPS) or transmission electron microscopy (TEM) can be used to analyze the spent catalyst for the presence of poisons or structural changes.

Data Summary: Common Catalysts and Their Poisons

Catalyst TypeCommon ExamplesTypical PoisonsEffect
Lewis Acids AlCl₃, FeCl₃, BF₃Water, Alcohols, Amines, Amides, Ethers, Ketones (product)Formation of inactive complexes, hydrolysis of the catalyst.
Palladium Pd/C, Pd(OAc)₂, Pd(PPh₃)₄Sulfur compounds (thiols, thioethers), Phosphines (non-ligand), Cyanides, CO, Halides (excess), Nitriles, Nitro compounds.[8]Strong and often irreversible binding to active sites, blocking reactant access.
Rhodium [Rh(CO)₂Cl]₂, Wilkinson's Cat.Inorganic bases (e.g., carbonates), Sulfur compounds, CO, some phosphines.[10]Coordination to the metal center, leading to catalytically inactive species.

References

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Parveen, N., & Sekar, G. (2019). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction.
  • Google Patents. (n.d.). Process for preparing 1-indanones.
  • ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

  • Saito, A., Umakoshi, M., Yagyu, N., & Hanzawa, Y. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783–1785.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wang, Z., Yin, H., & Krische, M. J. (2016). Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation of Trisubstituted Alkenes. Chemistry – A European Journal, 22(44), 15619–15623.
  • Li, J., et al. (2024). Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. The Journal of Organic Chemistry, 89(1), 784–792.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Podyma, M., et al. (2020). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 10(58), 35249–35275.
  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133.
  • Gao, A., et al. (2017). Synthesis of β,β-Disubstituted Indanones via the Pd-Catalyzed Tandem Conjugate Addition/Cyclization Reaction of Arylboronic Acids with α,β-Unsaturated Esters. The Journal of Organic Chemistry, 82(18), 9988–9994.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Parveen, N., & Sekar, G. (2019). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Catalyzing the Synthesis. Retrieved from [Link]

  • Ma, S., et al. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053–3056.
  • Powers, D. C., et al. (2022). Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. Beilstein Journal of Organic Chemistry, 18, 259–268.
  • StudySmarter. (n.d.). Catalyst Deactivation: Mechanism & Causes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Worthington, R. J., et al. (2018). Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Liu, T., & Dong, G. (2020).
  • Schlegel, M., & Schneider, C. (2018). Lewis acid-catalyzed Friedel-Crafts reactions toward highly versatile, α-quaternary oxime ethers.
  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The palladium-catalyzed synthesis of indanone derivatives. Retrieved from [Link]

  • TMP Chem. (2021, April 15). Catalyst deactivation [Video]. YouTube. Retrieved from [Link]

  • Shen, Z., & Dong, V. M. (2012). Rhodium-phosphoramidite catalyzed alkene hydroacylation: mechanism and octaketide natural product synthesis. Journal of the American Chemical Society, 134(40), 16773–16782.

Sources

Technical Support Center: Purification of 2-Methyl-2-Phenyl-Indan-1-One (MPI)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming Separation Challenges in Quaternary Indanone Synthesis

Executive Summary

The synthesis of 2-Methyl-2-Phenyl-Indan-1-One (MPI) typically involves the methylation of the enolate of 2-phenylindan-1-one. The creation of this quaternary center presents a unique purification challenge: the starting material (2-phenylindan-1-one) and the product (MPI) possess nearly identical polarity and solubility profiles, making standard silica chromatography difficult.

This guide provides a tiered purification strategy, moving from chemical scavenging (highest efficiency) to physical separation methods.

Module 1: The "Chemical Scavenging" Protocol (Recommended)

Issue: You observe a persistent impurity (5–15%) by HPLC/TLC that co-elutes with your product. Diagnosis: This is likely unreacted 2-phenylindan-1-one (Starting Material, SM). Mechanism: The SM possesses an acidic proton at the C2 position (


). The product (MPI) has a quaternary C2 center and no acidic protons . We exploit this difference to chemically separate the mixture.
Protocol: The Base Wash Technique

Do not use this if your molecule contains other base-sensitive groups (e.g., esters).

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether or Toluene). Avoid Dichloromethane (DCM) as it can react with strong bases to form carbenes.

  • Deprotonation: Wash the organic layer with 10% Potassium tert-butoxide (KOtBu) in water or a mixture of 1M NaOH and a phase transfer catalyst (e.g., TBAB).

    • Why: The strong base deprotonates the unreacted SM, converting it into its ionic enolate form. The neutral Product (MPI) remains in the organic layer.

  • Extraction:

    • The ionic enolate partitions into the aqueous phase (or precipitates at the interface).

    • Separate the layers.[1][2][3]

    • Crucial Step: Wash the organic layer 2x with water to ensure all enolate is removed.

  • Recovery (Optional): Acidify the aqueous layer with 1M HCl to recover the unreacted starting material for recycling.

Module 2: Crystallization Troubleshooting

Issue: The product "oils out" (forms a gum) instead of crystallizing. Diagnosis: Impurities (specifically the SM) are depressing the melting point, creating a eutectic mixture. Physical Data:

  • Melting Point (Pure): Typically 60–70°C (Experimental range varies by polymorph).

  • Solubility: High in DCM, EtOAc; Low in Hexane, Water.

Protocol: The "Dual-Solvent" Displacement
  • Solvent A (Dissolver): Dissolve crude gum in the minimum amount of warm Ethanol (EtOH) or Ethyl Acetate .

  • Solvent B (Precipitant): Dropwise add Water (if using EtOH) or Hexane (if using EtOAc) until a persistent cloudiness appears.

  • The "Reheat" Trick: Heat the mixture again until clear.

  • Seeding: Add a single crystal of pure MPI (if available) or scratch the glass surface.

  • Slow Cooling: Wrap the flask in foil/towel to cool to Room Temperature (RT) over 3 hours. Do not place directly in the fridge.

Solvent SystemRatio (v/v)OutcomeNotes
EtOH / Water 4:1NeedlesBest for removing polar salts.
EtOAc / Hexane 1:5PrismsBest for removing non-polar oils.
IPA (Isopropyl Alcohol) 100%BlocksGood for final polishing.
Module 3: Chromatographic Separation

Issue: Poor resolution (


) between Product and SM on TLC.
Diagnosis:  Both compounds are non-polar aromatic ketones.
Solution:  Change the stationary phase interaction mechanism.
Optimization Strategy
  • TLC Visualization: Both compounds are UV active (254 nm). Use Anisaldehyde Stain to differentiate; the ketone moieties often stain different shades of orange/red upon heating.

  • Eluent Modification:

    • Standard: Hexane/EtOAc (9:1). Result: Smearing.

    • Optimized: Toluene/Petroleum Ether (1:1).

    • Why: Toluene interacts with the

      
      -systems of the phenyl rings ( 
      
      
      
      stacking), often exaggerating the subtle steric difference between the planar SM and the more sterically crowded Product.
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (MPI + Unreacted SM) Analysis Analyze (H-NMR / TLC) Is SM > 5%? Start->Analysis Decision SM Content Analysis->Decision PathA Path A: Chemical Scavenging (Base Wash) Decision->PathA High (>10%) PathB Path B: Crystallization (EtOH/Water) Decision->PathB Low (<5%) PathC Path C: Flash Chromatography (Toluene/Hexane) Decision->PathC Medium (5-10%) PathA->PathB Post-Wash Final Pure MPI (>98% HPLC) PathB->Final PathC->Final

Figure 1: Decision Matrix for MPI Purification based on impurity levels.

Frequently Asked Questions (FAQ)

Q: My product is pink/red. Is it decomposing?

  • A: Likely not. Indanones can form trace colored enol-ethers or dimers that are intensely colored (chromophores). A charcoal wash (activated carbon) in refluxing ethanol usually removes this color.

Q: Can I use distillation?

  • A: Not recommended. MPI has a high boiling point (>150°C at high vacuum). Prolonged heating can cause thermal retro-aldol type decomposition or polymerization of trace impurities.

Q: How do I confirm the quaternary center is formed?

  • A: 1H-NMR is definitive.

    • SM (2-phenylindan-1-one): Look for the triplet/doublet of doublet pattern at the C2/C3 positions (3.5–4.0 ppm range).

    • Product (MPI): Look for the disappearance of the C2 proton and the appearance of a sharp singlet (Methyl group) around 1.5–1.6 ppm .

References
  • Synthesis of Indanone Derivatives: Trost, B. M., & Latimer, L. H. (1978). Journal of Organic Chemistry. "Alkylation of Indanones."

  • Quaternary Center Formation: Kawabata, T., et al. (2003). Journal of the American Chemical Society.[1] "Asymmetric Creation of Quaternary Carbon Centers."

  • Physical Properties & Crystallography: Acta Crystallographica Section E. (2013). "Crystal structure of indanone derivatives." (General reference for packing forces in phenyl-indanones).

Sources

Technical Support Center: 2-Methyl-2-phenyl-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation pathways of 2-methyl-2-phenyl-indan-1-one. This document is designed for researchers, analytical scientists, and drug development professionals. It provides answers to common questions, troubleshooting advice for experimental hurdles, and detailed protocols based on established scientific principles and regulatory expectations.

Section 1: Foundational Understanding & Stability Profile

This section addresses the core chemical stability of this compound based on its molecular structure.

Q1: What are the most probable degradation pathways for this compound?

Based on its structure—a rigid indanone frame with a quaternary benzylic carbon—the molecule is expected to be relatively stable. However, two pathways are of primary concern under forced degradation conditions:

  • Photodegradation: The aromatic ketone chromophore is susceptible to degradation upon exposure to UV or even high-intensity visible light. Aromatic ketones can absorb light energy to form excited triplet states, which are highly reactive species capable of undergoing fragmentation or hydrogen abstraction reactions.[1][2]

  • Oxidative Degradation: While the primary benzylic position is a common site for oxidation on alkylbenzenes, the C2 carbon in this compound is a quaternary (fully substituted) benzylic carbon.[3][4] This structural feature imparts significant resistance to common oxidative degradation mechanisms that require a benzylic hydrogen.[4][5] Therefore, oxidation, if it occurs, will require harsh conditions and may proceed through alternative, less common pathways, such as radical reactions involving the ketone or aromatic rings.

Q2: Why is the quaternary benzylic carbon significant for the molecule's stability?

The benzylic position (a carbon atom attached to a benzene ring) is typically a reactive site due to the ability of the benzene ring to stabilize intermediates like radicals or carbocations.[5] Many oxidative degradation pathways are initiated by the abstraction of a hydrogen atom from this benzylic carbon.[6]

However, in this compound, the benzylic carbon (C2) is bonded to four other carbon atoms (the carbonyl carbon, the methylene carbon of the indane ring, the methyl group, and the phenyl group). It has no C-H bond. The absence of this reactive hydrogen atom means that standard benzylic oxidation pathways are effectively blocked, making the molecule unusually stable against many common oxidizing agents.[3][4]

Q3: Is hydrolysis a likely degradation pathway?

Hydrolysis is generally not a significant degradation pathway for simple ketones under typical pharmaceutical stress-testing conditions (e.g., pH 1 to 13 at moderate temperatures).[7] The ketone functional group does not readily undergo hydrolysis. While extreme conditions (e.g., very high temperatures combined with strong acid or base) could potentially force the opening of the five-membered indanone ring, this is considered an unlikely pathway under standard testing protocols.

Section 2: Designing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[8][9]

Q4: What standard conditions should I use for a forced degradation study of this compound?

A well-designed study should expose the compound to a range of stress conditions as recommended by ICH guidelines (e.g., Q1A).[10][11] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting products without completely destroying the parent molecule.[11]

Stress ConditionRecommended Reagents & ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature to 70°CTests for lability in acidic environments. Given the compound's stability, heating may be necessary to induce any degradation.[11]
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature to 70°CTests for lability in alkaline environments. As with acid, heating will likely be required.[11]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room TempH₂O₂ is a common oxidizing agent. Due to the stable quaternary carbon, you may need higher concentrations or longer exposure times.[12]
Thermal Dry Heat; 60°C to 100°C (Solid State)Evaluates the intrinsic thermal stability of the molecule, relevant for manufacturing and storage.[11]
Photostability ICH Q1B conditions (UV & Visible Light); In solution & solid stateThis is a critical test for this molecule due to the aromatic ketone structure. Ensure exposure of >1.2 million lux hours and >200 W hours/m².[12]
Q5: How do I prepare my samples for a stress study?

Typically, a stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of about 1 mg/mL.

  • For Hydrolytic/Oxidative Stress: Add an aliquot of the stock solution to the stressor solution (acid, base, or H₂O₂) and dilute to the final target concentration (e.g., 100 µg/mL).

  • For Photostability: Expose both the solid material and a solution (e.g., in quartz cuvettes) to the light source. A dark control sample, wrapped in aluminum foil, must be run in parallel.

  • For Thermal Stress: Place the solid compound in a controlled-temperature oven.

  • Time Points: Sample the reactions at various time points (e.g., 2, 8, 24, 48 hours) to find the optimal duration for achieving the target 5-20% degradation.

  • Quenching: After the desired time, the reaction must be stopped. For acid/base samples, neutralize them with an equimolar amount of base/acid.

Section 3: Troubleshooting and FAQs

Q6: I've completed my stress studies but see almost no degradation, even under harsh conditions. Is this normal?

Yes, this is a plausible outcome for this compound, particularly under hydrolytic and oxidative stress.

  • Troubleshooting Steps:

    • Confirm Stressor Activity: Ensure your acid, base, and H₂O₂ solutions are freshly prepared and at the correct concentration.

    • Increase Severity: If no degradation is observed, you can justify increasing the severity of the conditions (e.g., higher temperature, longer duration, or stronger reagent concentration). Document all attempts.

    • Focus on Photostability: This is the most likely successful pathway. If you still see no degradation, ensure your light source is calibrated and providing sufficient energy as per ICH Q1B guidelines.

    • Justify Stability: If the molecule genuinely resists degradation under scientifically sound and rigorous conditions, this is a valid result. Your report should state that the molecule is stable under the tested conditions.[12]

Q7: My chromatogram shows several small, unexpected peaks after oxidative stress. How do I proceed?

This could indicate minor degradation pathways or impurities in your starting material.

  • Troubleshooting Steps:

    • Analyze the Control: First, inject a "time zero" (unstressed) sample. Any peaks present here are impurities, not degradants.

    • Mass Balance: Calculate the mass balance. This is the sum of the parent peak area and all degradant peak areas, compared to the initial area of the parent peak. A good mass balance (95-105%) suggests all major products are being detected.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak. Co-elution of a degradant can suppress the apparent degradation level.

    • LC-MS Analysis: The definitive way to identify unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the degradants, offering crucial clues to their structure.

Q8: Why is my mass balance poor after the photostability study?

Poor mass balance in photostability studies often suggests the formation of degradants that are not being detected by your analytical method.

  • Common Causes & Solutions:

    • Loss of Chromophore: The degradation product may have lost its UV-absorbing chromophore. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

    • Formation of Volatiles: The molecule may have fragmented into volatile compounds that are lost during sample preparation.

    • Precipitation: Degradants may be insoluble in the sample solvent and have precipitated out. Visually inspect your samples and try a different solvent for dilution.

Section 4: Key Experimental Protocols & Visualizations

Protocol: Standard Forced Degradation Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare stressor solutions (1 M HCl, 1 M NaOH, 30% H₂O₂).

  • Stress Application:

    • For hydrolysis/oxidation, mix 1 mL of stock with 9 mL of the appropriate stressor solution in a sealed vial.

    • Place vials in a water bath at 60°C.

    • Place solid material in a 100°C oven.

    • Place solid and solution samples in a photostability chamber.

  • Sampling: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching & Dilution:

    • Immediately neutralize the acid/base samples with 1 M NaOH / 1 M HCl.

    • Dilute all samples with a 50:50 water:acetonitrile mobile phase to a final concentration of ~50 µg/mL.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If unknown peaks are observed, proceed with LC-MS analysis for identification.

Diagram: Predicted Degradation Pathways

The following diagram illustrates the likely points of stability and potential (though difficult) degradation for the molecule. The resistance of the quaternary benzylic carbon is the central feature.

Degradation_Pathways cluster_oxidation Oxidative Stress (Harsh) cluster_photo Photolytic Stress (UV/Vis) cluster_hydrolysis Hydrolytic Stress (Acid/Base) parent parent product product condition condition MPI 2-Methyl-2-phenyl- indan-1-one (Parent) Ox_Prod Aromatic Hydroxylation Products (Minor) MPI->Ox_Prod Very Harsh H₂O₂ or other oxidants No_Ox No Benzylic Oxidation (Quaternary Carbon) MPI->No_Ox H₂O₂ Photo_Prod Radical Fragments or Photoreduction Products MPI->Photo_Prod hv (Light) No_Hydro Highly Stable (No Reaction Expected) MPI->No_Hydro H⁺ or OH⁻ / Heat

Caption: Predicted degradation pathways for this compound.

Diagram: Experimental Workflow for Forced Degradation

Workflow cluster_decision Decision Point start Define Study Objectives (ICH Guidelines) prep Prepare Stock Solution & Stress Reagents start->prep stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Sample at Predetermined Time Intervals stress->sample quench Neutralize/Quench Reaction sample->quench dilute Dilute to Final Analytical Concentration quench->dilute analyze Analyze via Stability- Indicating HPLC-UV Method dilute->analyze eval Evaluate Data: % Degradation, Purity, Mass Balance analyze->eval decision Degradation > 5%? eval->decision lcms Identify Unknowns via LC-MS decision->lcms Yes report Final Report: Document Pathways & Stability decision->report No (Justify Stability) lcms->report

Caption: Experimental workflow for a forced degradation study.

References

  • Benzylic Oxidations and Reductions. (2015). Chemistry LibreTexts. [Link]

  • Reactions at the Benzylic Position. (n.d.). Chemistry Steps. [Link]

  • Oxidation of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]

  • Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. (2020). Green Chemistry. [Link]

  • Ketone Bodies. (2026). Biology LibreTexts. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules. [Link]

  • What does the hydrolysis of ketones yield? (2018). Quora. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (1971). Journal of the Chemical Society C: Organic. [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (1969). Journal of Bacteriology. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics. [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Pearson. [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • Photochemical reactions of aromatic aldehydes and ketones. (n.d.). CORE. [Link]

  • Sodium borohydride. (n.d.). Wikipedia. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Applied Pharmaceutics. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Microbial degradation of illicit drugs, their precursors, and manufacturing by-products: implications for clandestine drug laboratory investigation and environmental assessment. (2003). Forensic Science International. [Link]

  • 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. (2023). Molbank. [Link]

  • 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one. (2013). Acta Crystallographica Section E. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (2017). Forensic Toxicology. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances. [Link]

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (2017). Shibaura Institute of Technology Institutional Repository. [Link]

Sources

Technical Support Center: Solvent Systems for 2-Methyl-2-Phenylindan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OPT-2026 Topic: Solvent Optimization for Quaternary Center Formation in Indanones Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenges

Synthesizing 2-methyl-2-phenylindan-1-one presents a classic organic chemistry challenge: constructing a quaternary carbon center adjacent to a carbonyl group. The steric bulk of the phenyl ring at the


-position creates significant kinetic barriers and regioselectivity issues.

Your choice of solvent is not merely about solubility; it dictates the ionic character of the enolate intermediate (in alkylation routes) or the Lewis acid complexation strength (in Friedel-Crafts routes).

Primary Synthesis Routes & Solvent Criticality
RouteKey IntermediateCritical Solvent RoleCommon Failure Mode
A. Methylation (of 2-phenylindan-1-one)Enolate Ion PairControls C- vs. O-alkylation ratio via ion separation.O-alkylation (Enol ether formation)
B. Friedel-Crafts (Intramolecular)Acylium IonModulates Lewis Acid activity and prevents polymeric tar.Catalyst deactivation / Tarring
C. Pd-Catalyzed (

-Arylation)
Pd-Enolate ComplexStabilizes the catalytic cycle and prevents

-hydride elimination.
Protodehalogenation

Route A: Methylation of 2-Phenylindan-1-one

User Scenario: “I am using NaH/MeI to methylate 2-phenylindan-1-one, but I am seeing significant O-methylated byproducts and low conversion.”

The Mechanism: Ion Pairing

The reactivity of the enolate is governed by the solvent's ability to separate the cation (Na


) from the enolate anion.
  • Tight Ion Pairs (TIP): Favored by non-polar solvents (Toluene) or low-dielectric ethers (THF). The cation shields the oxygen, favoring C-alkylation (Desired).

  • Solvent-Separated Ion Pairs (SSIP): Favored by polar aprotic solvents (DMF, DMSO). The oxygen is exposed ("naked"), increasing reaction rate but risking O-alkylation (Undesired).

Solvent System Optimization Guide
Solvent SystemDielectric (

)
RateC/O SelectivityRecommendation
THF (Anhydrous) 7.5ModerateHighStandard. Best balance for scale-up.
DMF / DMSO 36 / 47FastLowAvoid as primary solvent. Use only as additive (5-10%) if reaction stalls.
Toluene 2.4SlowVery HighExcellent if used with Phase Transfer Catalysts (PTC).
2-MeTHF 6.9ModerateHighGreen Alternative. Higher boiling point than THF; easier workup.
Troubleshooting Protocol: The "C-Alkylation Lock"

If O-alkylation > 5%, follow this protocol:

  • Switch Solvent: Move from DMF back to THF or DME (Dimethoxyethane).

  • Change Base/Cation: Switch from NaH to KOtBu in THF. The larger Potassium cation coordinates differently, often shielding the oxygen more effectively in ethereal solvents.

  • Temperature Control: Perform the deprotonation at 0°C, but warm to room temperature before adding Methyl Iodide.

Visualizing Solvent Influence on Enolate

EnolateSolvation cluster_0 Solvent Environment Solvent_NonPolar Non-Polar / Ethereal (THF, Toluene) TIP Tight Ion Pair (TIP) (Cation shields Oxygen) Solvent_NonPolar->TIP Favors Solvent_Polar Polar Aprotic (DMF, DMSO) SSIP Solvent-Separated (SSIP) (Naked Enolate) Solvent_Polar->SSIP Favors Enolate Enolate Anion (2-phenylindan-1-one) Enolate->TIP Enolate->SSIP Product_C C-Alkylation (Target: 2-Me-2-Ph-Indanone) TIP->Product_C Major Pathway Product_O O-Alkylation (Impurity: Enol Ether) TIP->Product_O Minor SSIP->Product_C Fast but messy SSIP->Product_O Increased Risk

Caption: Solvent polarity dictates the ion-pairing state of the enolate, directly influencing the ratio of C-alkylation (target) vs. O-alkylation (impurity).

Route B: Intramolecular Friedel-Crafts Cyclization

User Scenario: “I am cyclizing 2-methyl-2,3-diphenylpropanoyl chloride using AlCl3 in DCM, but the yield is variable and the workup is an emulsion nightmare.”

The Issue: Lewis Acid "Hardness"

Standard Friedel-Crafts in Dichloromethane (DCM) often fails for hindered substrates because AlCl


 is too aggressive, leading to intermolecular polymerization or de-alkylation before the ring closes.
The Solution: The "Nitro-Damping" Effect

Replacing DCM with Nitromethane (CH


NO

)
or using it as a co-solvent changes the mechanism. Nitromethane complexes with AlCl

, creating a milder, more selective electrophile.
Optimized Protocol (Friedel-Crafts)
  • Solvent: Nitromethane / DCM (1:1 ratio).

  • Order of Addition: Dissolve the acid chloride in DCM. Add the AlCl

    
     as a solution/slurry in Nitromethane dropwise.
    
  • Temperature: Keep at -10°C to 0°C. The quaternary center formation is sterically demanding; high heat promotes rearrangement.

SolventLewis Acid ActivitySolubility of ComplexRisk Profile
DCM High (Aggressive)GoodPolymerization / Tar
Nitromethane Moderate (Damped)ExcellentExplosion hazard (if dry/heated)
Nitrobenzene Low (Mild)HighHigh boiling point (hard to remove)

FAQ: Troubleshooting & Green Chemistry

Q1: Can I use a Phase Transfer Catalyst (PTC) to avoid dry solvents? A: Yes. This is often the superior industrial route.

  • System: Toluene / 50% NaOH (aq).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride).

  • Mechanism: The interfacial mechanism prevents the "naked" enolate from existing in a bulk polar phase, significantly suppressing O-alkylation.

Q2: My product is an oil that won't crystallize. Is it the solvent? A: Likely yes. 2-methyl-2-phenylindan-1-one is a solid (mp ~50-52°C), but residual high-boiling solvents (DMF, Toluene) depress the melting point.

  • Fix: Dissolve the crude oil in hot Isopropyl Alcohol (IPA) or Hexane/EtOAc (9:1) and cool slowly. Seed crystals are crucial for this quaternary system.

Q3: How do I replace DCM for the Friedel-Crafts step (Green Chemistry)? A: Use Dimethyl Carbonate (DMC) or Trifluorotoluene .

  • Note: DMC can sometimes react with strong Lewis Acids. Trifluorotoluene is chemically inert and mimics the polarity of DCM without the regulatory burden.

Synthesis Workflow Decision Tree

SynthesisDecision Start Start: Synthesis of 2-methyl-2-phenylindan-1-one Precursor Choose Precursor Start->Precursor RouteA 2-Phenylindan-1-one (Alkylation Route) Precursor->RouteA RouteB Acid Chloride Precursor (Friedel-Crafts Route) Precursor->RouteB SolventA Primary Solvent: THF or 2-MeTHF RouteA->SolventA SolventB Primary Solvent: DCM (Standard) RouteB->SolventB IssueA Issue: O-Alkylation? SolventA->IssueA FixA1 Switch to Toluene/NaOH + PTC IssueA->FixA1 Yes (>10%) FixA2 Use KOtBu / THF (0°C) IssueA->FixA2 Yes (<10%) IssueB Issue: Tar / Low Yield? SolventB->IssueB FixB Add Nitromethane (Moderates AlCl3) IssueB->FixB Yes

Caption: Decision matrix for selecting solvent systems based on precursor availability and observed impurity profiles.

References

  • Enolate Alkylation & Solvent Effects

    • Chemistry Steps.[1][2][3][4] "Alkylation of Enolates Alpha Position." Available at: [Link]

    • Organic Chemistry Tutor. "Alkylation of Enolates."[5][6][7] Available at: [Link]

  • Friedel-Crafts Cyclization

    • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."[8][9][10] Available at: [Link]

    • Organic Syntheses.[10][11] "1-Methyl-3-phenylindane" (Demonstrates acid-catalyzed cyclization protocols for indane cores).[11] Org.[3][8][11] Synth. 1953, 33, 50. Available at: [Link]

  • Quaternary Center Formation

    • Journal of the American Chemical Society.[11] "Enantioselective Alkylations... Access to All-Carbon Quaternary Centers." Available at: [Link]

Disclaimer: All protocols involve hazardous chemicals (Methyl Iodide is a carcinogen; AlCl3 is corrosive). Consult your local EHS guidelines before experimentation.

Sources

Technical Support Center: 2-METHYL-2-PHENYL-INDAN-1-ONE Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-methyl-2-phenylindan-1-one (CAS: 14926-08-0) is yielding unexpected impurities or low conversion.

This molecule features a quaternary carbon center at the C2 position, flanked by a carbonyl group and a phenyl ring. This steric crowding creates a specific set of failure modes distinct from simple indanone alkylations.

This guide covers the two primary synthetic routes:

  • Route A: Methylation of 2-phenylindan-1-one (Enolate Chemistry).

  • Route B: Intramolecular Friedel-Crafts Cyclization.

Module 1: The Enolate Trap (Methylation Route)

User Scenario: "I am treating 2-phenylindan-1-one with NaH and MeI, but I'm getting a mixture of products and starting material."

The Core Issue: C-Alkylation vs. O-Alkylation

The enolate of 2-phenylindan-1-one is an ambident nucleophile . While the carbon (C2) is the thermodynamic target, the oxygen is kinetically accessible. The steric bulk of the phenyl group at C2 hinders the approach of the electrophile (Methyl Iodide), increasing the probability of attack at the oxygen atom, leading to the enol ether .

Troubleshooting & Mechanism
SymptomDiagnosisRoot CauseCorrective Action
New high-Rf spot on TLC O-Alkylation (Enol Ether)Solvent is too polar/aprotic (e.g., DMSO, HMPA) or "Hard" counter-ion used without chelation.Switch to THF (favors C-alkylation). Use LiHMDS instead of NaH to tighten the ion pair.
Recovery of Starting Material Proton TransferThe product (2-methyl-2-phenylindan-1-one) is not acidic, but water in the solvent quenched the enolate before MeI addition.Ensure anhydrous conditions . Dry MeI over basic alumina before use.
Sticky/Tarry Product Aldol CondensationBase added too fast or reaction too concentrated, allowing enolate to attack unreacted ketone.Inverse addition : Add the ketone slowly to the base solution at low temp (-78°C).
Visualizing the Pathway

EnolatePathways SM 2-Phenylindan-1-one Enolate Enolate Intermediate (Ambident Nucleophile) SM->Enolate Deprotonation Base Base (NaH/LiHMDS) Base->Enolate Product C-Alkylation (Target: 2-Methyl-2-Phenyl...) Enolate->Product Soft-Soft Interaction (THF, Li+) Side_O O-Alkylation (Side Product: Enol Ether) Enolate->Side_O Hard-Hard Interaction (DMF, K+, Crown Ethers) Side_Aldol Aldol Dimer (Side Product) Enolate->Side_Aldol Attack on SM (Slow addition of Electrophile) MeI MeI (Electrophile) MeI->Product MeI->Side_O

Caption: Figure 1. Kinetic competition between C-alkylation (Target) and O-alkylation/Aldol pathways.

Module 2: The Cyclization Challenge (Friedel-Crafts)

User Scenario: "I am trying to cyclize 2-methyl-2,3-diphenylpropanoyl chloride, but I see isomeric impurities."

The Core Issue: Carbonium Ion Rearrangements

When using strong Lewis acids (AlCl₃) or Brønsted acids (PPA) to close the ring, the intermediate carbocation can undergo 1,2-hydride or alkyl shifts before the ring closes. This is particularly common if the "2-methyl" group migrates to relieve steric strain or form a more stable tertiary cation.

Troubleshooting Guide
  • Issue: Isomeric Scrambling

    • Mechanism:[1][2][3][4][5] The "Hayashi Rearrangement" mechanism where the acyl group migrates, or simple alkyl migration under thermodynamic control.

    • Fix: Lower the temperature.[6][7] Friedel-Crafts acylation is often reversible. Run at 0°C to -10°C using DCM as a solvent rather than neat PPA at high heat.

  • Issue: Incomplete Cyclization (Open Chain Acid)

    • Mechanism:[1][2][3][4][5] Hydrolysis of the acid chloride before cyclization.

    • Fix: Verify the quality of the acid chloride formation (use Thionyl Chloride with a drop of DMF). Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps).

Module 3: Optimized Protocols

Protocol A: High-Fidelity Methylation (Recommended)

Use this for gram-scale synthesis with minimal side reactions.

  • Preparation: Flame-dry a 250mL RBF under Argon.

  • Reagents:

    • 2-Phenylindan-1-one (1.0 eq)

    • LiHMDS (1.1 eq, 1.0M in THF) - Preferred over NaH to suppress O-alkylation.

    • Methyl Iodide (1.5 eq)

    • THF (Anhydrous)

  • Execution:

    • Dissolve ketone in THF (0.2 M) and cool to -78°C .

    • Add LiHMDS dropwise over 20 mins. Stir for 45 mins at -78°C. Critical: Ensure full deprotonation before adding electrophile.

    • Add MeI (neat) dropwise.

    • Allow to warm to 0°C slowly over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). The O-alkylated byproduct (if any) usually elutes significantly faster (higher Rf) than the ketone.

Protocol B: Friedel-Crafts Cyclization

Use this if building the core from acyclic precursors.

  • Precursor: 2-Methyl-2,3-diphenylpropanoic acid.

  • Activation: Convert to acid chloride using SOCl₂ (2.0 eq) + DMF (cat.) in DCM. Reflux 2h, evaporate excess SOCl₂.

  • Cyclization:

    • Redissolve acid chloride in dry DCM (0.5 M).

    • Cool to 0°C .

    • Add AlCl₃ (1.2 eq) portion-wise. Do not dump it in all at once.

    • Stir 0°C for 2h, then RT for 1h.

  • Quench: Pour onto ice/HCl mixture.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Phase Transfer Catalysis (PTC) for the methylation? A: Yes, but be careful. Using 50% NaOH with TBAB (tetrabutylammonium bromide) works, but the high concentration of hydroxide can cause ring-opening (cleavage) of the indanone if the reaction is left too long. Stop exactly when SM is consumed.

Q: Why is my product an oil instead of a solid? A: 2-methyl-2-phenylindan-1-one should be a solid (MP approx 70-75°C). If it's an oil, you likely have the enol ether impurity or residual solvent. Run a proton NMR.

  • Diagnostic Signal: Look for a methoxy singlet around 3.8-4.0 ppm (Enol Ether). The desired C-methyl is a singlet around 1.3-1.5 ppm.

Q: I see a peak at M+14 in the Mass Spec. What is it? A: This is likely the dimethylated impurity (if you started from 2-phenylindanone, this is impossible at the C2 site, but possible if ring alkylation occurred, though rare). More likely, it is a contaminant from the starting material synthesis.

References

  • Friedel-Crafts Chemistry & Mechanisms

    • Source: Olah, G. A. (Ed.).[8] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Context: Foundational text on acylation mechanisms and rearrangements (Hayashi/Nazarov types)
    • Link:

  • Enolate Alkylation Selectivity (C vs O)

    • Source: Evans, D. A. (Harvard University).
    • Context: Explains the "Hard/Soft" interactions favoring O-alkylation in polar aprotic solvents vs C-alkyl
    • Link:

  • Indanone Synthesis Methodologies

    • Source:Organic Syntheses, Coll.[9] Vol. 3, p. 591 (1955); Vol. 28, p. 75 (1948).

    • Context: Standard procedures for cyclization of hydrocinnamic acid derivatives to indanones, providing the baseline for Protocol B.
    • Link:

  • Phase Transfer Catalysis Risks

    • Source: Makosza, M. Pure and Applied Chemistry, 2000.
    • Context: Details the risks of hydrolysis/ring opening under harsh basic PTC conditions.
    • Link:

Sources

Technical Support Center: Crystallization of 2-Methyl-2-Phenyl-Indan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-methyl-2-phenyl-indan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize from solution. What are the initial troubleshooting steps?

A1: When crystallization does not occur, it is typically due to either the solution being too dilute (undersaturated) or the presence of impurities that inhibit crystal nucleation.[1]

Initial Diagnostic Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If available, add a few seed crystals of pure this compound to the solution. This provides a template for further crystal growth.[2]

  • Increase Concentration: If induction techniques fail, your solution is likely undersaturated.

    • Gently heat the solution to evaporate a portion of the solvent.[1]

    • Allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and impurity inclusion.[1]

  • Re-evaluate Solvent Choice: If the above steps are unsuccessful, the chosen solvent may not be appropriate. A good crystallization solvent should dissolve the compound when hot but not when cold.[2]

Q2: The compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens if the solution is too concentrated or cools too quickly, causing the solute to become supersaturated at a temperature above its melting point.[1]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly dilute the solution.[1]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a Dewar flask to slow the rate of cooling.

  • Consider a Different Solvent System: If oiling out persists, a solvent with a lower boiling point or a mixed solvent system might be necessary. A rule of thumb is that solvents with similar functional groups to the solute can be good solubilizers; for a ketone like this compound, solvents like acetone might be considered as part of a solvent pair.[3]

Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

A3: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and results in a fine powder instead of well-defined crystals.[1][4] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]

Methods to Slow Crystal Growth:

  • Increase Solvent Volume: Re-heat the solution to dissolve the solid and add more solvent to exceed the minimum amount required for dissolution at high temperature. This keeps the compound soluble for a longer period during cooling.[1]

  • Controlled Cooling: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. For very sensitive crystallizations, using a programmable cooling bath can provide precise temperature control.

Troubleshooting Guides

Guide 1: Solvent Selection and Optimization

The choice of solvent is the most critical factor in a successful crystallization.[5] The ideal solvent will dissolve this compound at its boiling point but have low solubility at room temperature or below.[2]

Solvent Screening Protocol:

  • Place a small amount of your crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature.

    • If the compound dissolves immediately, the solvent is too good and will result in poor yield.[2]

    • If the compound does not dissolve, heat the test tube.

  • The ideal solvent will dissolve the compound when hot and allow for recrystallization upon cooling.[2]

Solvent Polarity Considerations:

The polarity of the solvent can significantly impact the kinetics and equilibrium of crystallization for ketones.[6][7] For this compound, a compound with both polar (ketone) and non-polar (phenyl and methyl groups) regions, a solvent of intermediate polarity or a mixed solvent system is often effective.

Solvent SystemPolarityRationale
EthanolPolarOften a good starting point for moderately polar organic compounds.
Hexane/AcetoneMixedAcetone solubilizes the ketone, while hexane acts as an anti-solvent, allowing for fine-tuning of solubility.[3]
Ethanol/WaterMixedEthanol dissolves the organic compound, and the addition of water (an anti-solvent) induces crystallization.[8]
TolueneNon-polarCan be effective, but may lead to different crystal morphologies.[3][9]

Workflow for Solvent Selection:

Caption: Solvent selection workflow for crystallization.

Guide 2: Managing Impurities

Impurities can significantly hinder crystallization by inhibiting nucleation or co-crystallizing with the desired product.

Problem: Colored Impurities

If your solution has a noticeable color, this indicates the presence of impurities.

  • Solution: Use a small amount of activated charcoal to decolorize the solution. Add the charcoal to the hot solution and then perform a hot filtration to remove it before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.[1]

Problem: Insoluble Impurities

If you observe solid particles in the hot, saturated solution, these are likely insoluble impurities.

  • Solution: Perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel to remove the solid impurities before allowing the filtrate to cool and crystallize.

Experimental Protocol: Hot Filtration

  • Place a small amount of the crystallization solvent in the filter flask and bring it to a boil on a hot plate to create a solvent vapor atmosphere.

  • Place a funnel with fluted filter paper on the flask.

  • Pour the hot solution containing the dissolved product and insoluble impurities through the filter paper.

  • Rinse the original flask and the filter paper with a small amount of hot solvent to recover any product that may have crystallized prematurely.

  • Allow the filtered solution to cool slowly.

Guide 3: Addressing Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as melting point and solubility. The choice of solvent can influence which polymorph is obtained.[10][11]

Identifying Potential Polymorphism:

  • Inconsistent Melting Points: If different batches of recrystallized product exhibit different melting points despite being pure, you may be isolating different polymorphs.

  • Varying Crystal Habits: The formation of crystals with different shapes (e.g., needles vs. plates) from different solvents can indicate polymorphism.[9]

Controlling Polymorphism:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph preferentially crystallizes.[10] Experimenting with a range of solvents (e.g., protic vs. aprotic) is recommended.

  • Cooling Rate: The rate of cooling can affect which polymorphic form nucleates. Rapid cooling of a highly supersaturated solution may yield a metastable polymorph, while slow cooling may favor the thermodynamically stable form.[9]

  • Seeding: Seeding the solution with a crystal of the desired polymorph can direct the crystallization towards that specific form.

Troubleshooting Polymorphism:

Caption: Troubleshooting workflow for polymorphism.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. [Link]

  • ACS Omega. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • PMC. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • ResearchGate. (2025, August 9). Coping with crystallization problems. [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylhexan-1-one. [Link]

  • ScienceDirect. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

  • PMC - NIH. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • PubMed. (2012, July 1). Design, Synthesis, and Evaluation of Indanone Derivatives as Acetylcholinesterase Inhibitors and Metal-Chelating Agents. [Link]

  • NIH. (n.d.). 1′-Methyl-4′-[4-(trifluoromethyl)phenyl]dispiro[indan-2,2′-pyrrolidine-3'. [Link]

  • Symbiot Procedure. (n.d.). Recrystallization of DAN. [Link]

  • CrystEngComm (RSC Publishing). (2025, October 7). The effect of solvents on crystal regeneration. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • The Good Scents Company. (n.d.). 1,1,3-trimethyl-3-phenyl indan. [Link]

  • MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

  • PubMed. (n.d.). Synthesis and Activity of Aurone and Indanone Derivatives. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. [Link]

  • ResearchGate. (2025, August 6). Problems, potentials and future of industrial crystallization. [Link]

  • ResearchGate. (2016, May 25). (2-Methylphenyl)(phenyl)methanol. [Link]

  • MDPI. (n.d.). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. [Link]

  • PubMed. (n.d.). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. [Link]

  • Wikipedia. (n.d.). Indigo dye. [Link]Indigo_dye]([Link])

Sources

Validation & Comparative

A Comparative Guide to Indanone Derivatives in Bioassays: Evaluating 2-Methyl-2-Phenyl-Indan-1-One in Context

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the indanone scaffold represents a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a versatile template for designing molecules with a wide array of biological activities. This guide provides a comparative analysis of various indanone derivatives in key bioassays, with a special focus on the structural context of 2-methyl-2-phenyl-indan-1-one. While direct bioassay data for this compound is not extensively available in public literature, this guide will place its structural features in the context of well-characterized derivatives to inform future research and hypothesis testing.

The Indanone Core: A Foundation for Diverse Bioactivity

The 1-indanone core, a fusion of a benzene and a cyclopentanone ring, is a common motif in both natural products and synthetic pharmacologically active compounds.[1][2] Its constrained conformation allows for precise positioning of substituents to interact with biological targets. Modifications at the C2 and C3 positions, as well as on the aromatic ring, have led to the development of potent agents with anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3]

Anticancer and Cytotoxic Activity: The Role of C2-Substitution

A significant number of indanone derivatives have been investigated for their potential as anticancer agents. A common strategy involves the introduction of an arylidene group at the C2 position, creating a chalcone-like motif.

One study synthesized a series of 2-(4-hydroxybenzylidene)-2,3-dihydroinden-1-one derivatives and their Mannich bases, testing their cytotoxicity against several human oral squamous cell carcinoma lines.[4] While the parent compound showed some activity, its bis-aminomethylated derivatives (Mannich bases) exhibited higher cytotoxicity, suggesting that the addition of these functional groups enhances the molecule's anticancer potential.[4]

Comparative Analysis with this compound:

The 2-benzylidene indanones possess an exocyclic double bond at the C2 position, which is a key structural feature for their biological activity, often acting as a Michael acceptor. In contrast, this compound has a saturated C2 position, which is disubstituted with a methyl and a phenyl group. This fundamental structural difference means that this compound cannot act as a Michael acceptor in the same way. Its cytotoxic mechanism, if any, would likely be different, possibly involving steric interactions within a binding pocket. The presence of a quaternary carbon at the C2 position would also significantly influence its three-dimensional shape compared to the planar 2-benzylidene derivatives.

Table 1: Cytotoxicity of 2-Benzylidene-Indan-1-One Derivatives
CompoundCell LineIC50 (µM)
2-(4-hydroxybenzylidene)-indan-1-oneHSC-2>100
Mannich Base Derivative (pyrrolidine)HSC-225.4
Mannich Base Derivative (piperidine)HSC-226.7

Data synthesized from[4].

Anti-Inflammatory Activity: Targeting COX-2

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key targets for anti-inflammatory drugs. Several indanone derivatives have been developed as selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

One notable example is the identification of 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone (L-745,337) as a potent and selective COX-2 inhibitor.[5] Structure-activity relationship (SAR) studies in this series revealed that substitutions at the 5 and 6 positions of the indanone ring are critical for potent and selective inhibition.

Comparative Analysis with this compound:

While the primary determinants of activity for L-745,337 are on the aromatic ring, the C2 and C3 positions of the indanone core still play a role in the overall conformation of the molecule. The substitutions in this compound at the C2 position would orient the phenyl group in a distinct manner compared to the unsubstituted C2 in the L-745,337 series. This could influence how the molecule fits into the COX-2 active site. Without experimental data, it is difficult to predict whether this substitution pattern would be favorable or unfavorable for COX-2 inhibition.

Table 2: COX-2 Inhibitory Activity of Selected Indanone Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
L-745,337>1000.024>4167
Indomethacin0.0120.740.016

Data from[5].

Neuroprotective Activity: Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The indanone scaffold is found in the well-known AChE inhibitor, donepezil.[2]

Research in this area has explored various 2-substituted indanone derivatives. For instance, a series of 2-phenoxy-indan-1-one derivatives were designed and synthesized as AChE inhibitors. The most potent compound in this series exhibited an IC50 of 50 nM.[6] Molecular docking studies suggested that the phenoxy group and the indanone core fit well within the active site of AChE.

Comparative Analysis with this compound:

In the context of AChE inhibition, the substituents at the C2 position of the indanone are crucial for interacting with the enzyme's active site gorge. The 2-methyl and 2-phenyl groups of the target molecule would occupy a different volume and present different hydrophobic surfaces compared to the 2-phenoxy group of the studied inhibitors. The phenyl group could potentially engage in π-π stacking interactions within the active site, a common binding motif for AChE inhibitors. The methyl group, being smaller, would have a more subtle steric influence. The overall neuroprotective potential of this compound would depend on how these groups are accommodated within the AChE active site.

Table 3: Acetylcholinesterase Inhibitory Activity of 2-Phenoxy-Indan-1-One Derivatives
CompoundAChE IC50 (nM)
Most Potent 2-Phenoxy-Indan-1-One Derivative50

Data from[6].

Experimental Protocols

To facilitate further research into indanone derivatives, detailed protocols for key bioassays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_exposure Incubate for Exposure Period add_compounds->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (produced by AChE from acetylthiocholine) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[10][11][12]

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of AChE enzyme solution to each well.[10]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • DTNB Addition: Add 10 µL of DTNB solution to each well.

  • Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, ATCI, Inhibitor) start->reagent_prep plate_setup Plate Setup: Buffer + Inhibitor + AChE reagent_prep->plate_setup pre_incubate Pre-incubate 10 min plate_setup->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb initiate_reaction Initiate with ATCI add_dtnb->initiate_reaction measure_absorbance Kinetic Read at 412 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.[13][14]

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and test inhibitor solutions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and the test inhibitor. Then add the COX-2 enzyme. Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: The peroxidase activity is measured using a probe that generates a fluorescent or colorimetric signal. Measure the signal kinetically over several minutes.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.

COX2_Assay_Relationship Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Cyclooxygenase Activity PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity Probe_Red Reduced Probe (Colorless/Non-fluorescent) PGH2->Probe_Red coupled reaction Probe_Ox Oxidized Probe (Colored/Fluorescent) Probe_Red->Probe_Ox Inhibitor Indanone Inhibitor Inhibitor->COX2 blocks activity

Caption: Principle of the COX-2 Fluorometric/Colorimetric Inhibition Assay.

Conclusion and Future Directions

The indanone scaffold is a remarkably versatile platform for the development of bioactive compounds. While a substantial body of research exists for various derivatives, particularly those with substitutions at the C2, C5, and C6 positions, this compound remains an understudied member of this family.

The analysis presented here, by comparing its structural features to those of well-characterized indanones, suggests that its biological activity profile is likely to be distinct from many of the more studied derivatives. The lack of an electrophilic center at C2, present in many cytotoxic 2-benzylidene indanones, implies a different mechanism of action might be at play for any potential anticancer effects. Its unique steric and electronic properties due to the gem-disubstitution could lead to novel interactions with biological targets.

Future research should focus on the synthesis and systematic biological evaluation of this compound and related 2,2-disubstituted analogs in a panel of bioassays, including those for cytotoxicity, anti-inflammatory, and neuroprotective activities. Such studies will be crucial in elucidating the structure-activity relationships of this particular substitution pattern and could uncover new therapeutic leads within the rich chemical space of indanone derivatives.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Dzydzan, O., Brodyak, I., Strugała-Danak, P., Strach, A., Kucharska, A. Z., Gabrielska, J., & Sybirna, N. (2021). Acetylcholinesterase Inhibition Assay. Bio-protocol, 11(12), e4053.
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2005). Design, synthesis, and evaluation of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(17), 3834-3837.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Wang, H., & Geng, Y. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 433-447.
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2011). Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. Bioorganic & Medicinal Chemistry, 19(1), 474-481.
  • Chodkowski, M., & Wietrzyk, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-77.
  • Tugrak, M., Gul, H. I., & Sakagami, H. (2015). Synthesis and Cytotoxicities of 2-[4-hydroxy-(3,5-bis-aminomethyl)- benzylidene]-indan-1-ones. Letters in Drug Design & Discovery, 12(10), 806-812.
  • Molecules. (2020). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 25(21), 5099.
  • Grech, D., & van der Walt, M. M. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Future Medicinal Chemistry, 11(3), 205-224.
  • Molecules. (2022). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules, 27(19), 6524.
  • Journal of Medicinal Chemistry. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(23), 4547-4556.
  • European Journal of Medicinal Chemistry. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 433-447.
  • Medicinal Chemistry. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Medicinal Chemistry, 19(4), 360-374.
  • International Journal of Molecular Sciences. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Molecular Sciences, 19(4), 1198.
  • Semantic Scholar. (n.d.). Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-77.
  • ACS Chemical Neuroscience. (2023). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 14(15), 2825-2838.
  • Acta Crystallographica Section E: Structure Reports Online. (2013). 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1306-o1307.
  • ResearchGate. (2006). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. International Journal of Molecular Sciences, 20(15), 3692.
  • ChemMedChem. (2021).
  • ResearchGate. (2015). Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Methyl-2-Phenyl-Indan-1-One and 2,2-Diphenyl-Indan-1-One: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of pharmacologically active compounds.[1] Its rigid bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide offers an in-depth comparison of two closely related analogs: 2-methyl-2-phenyl-indan-1-one and 2,2-diphenyl-indan-1-one. By examining their physicochemical properties, synthetic pathways, and potential biological activities, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate scaffold for their specific research objectives.

Physicochemical and Spectral Properties: A Head-to-Head Comparison

The seemingly subtle difference between a methyl and a phenyl group at the C2 position introduces significant changes in the physicochemical landscape of these molecules. These differences in size, sterics, and electronics have cascading effects on properties ranging from melting point to spectral characteristics.

PropertyThis compound2,2-Diphenyl-Indan-1-One
Molecular Formula C₁₆H₁₄OC₂₁H₁₆O
Molecular Weight 222.28 g/mol 284.35 g/mol
Appearance Likely a liquid or low-melting solidCrystalline solid
Boiling Point 93-95 °C at 4 mmHg (for 2-methyl-1-indanone)Not readily available
Melting Point Not readily availableNot readily available
Density ~1.064 g/mL at 25 °C (for 2-methyl-1-indanone)Not readily available

The increased molecular weight and symmetry of the diphenyl compound suggest a higher melting point and different crystalline packing compared to its methyl-phenyl counterpart.

Spectral Signature Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a window into the molecular structure and bonding environments of these compounds.

Infrared (IR) Spectroscopy: Both molecules will exhibit a strong characteristic absorption band for the C=O (carbonyl) stretch of the ketone, typically found in the range of 1680-1720 cm⁻¹.[2][3] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches (from the methyl and methylene groups) will be observed just below 3000 cm⁻¹.[3] The spectrum of 2,2-diphenyl-indan-1-one would be expected to show more complex patterns in the fingerprint region (below 1500 cm⁻¹) due to the additional phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: For This compound , one would expect to see a singlet for the methyl protons, a complex multiplet for the methylene protons of the indanone ring, and a series of multiplets in the aromatic region corresponding to the protons of the two different phenyl rings.[4] In contrast, 2,2-diphenyl-indan-1-one would lack the methyl signal but show a more complex aromatic region due to the presence of three distinct phenyl environments. The methylene protons would likely appear as a singlet due to the symmetry of the molecule.

  • ¹³C NMR: The carbonyl carbon will present a characteristic signal in the downfield region (typically >190 ppm).[5] This compound will show a signal for the methyl carbon in the aliphatic region, while 2,2-diphenyl-indan-1-one will have a greater number of signals in the aromatic region. The quaternary C2 carbon will also have a distinct chemical shift in each molecule.

Synthetic Strategies and Mechanistic Insights

The synthesis of these 2,2-disubstituted indanones typically involves multi-step sequences, leveraging classic organic reactions. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

A common and robust approach is the intramolecular Friedel-Crafts acylation, which efficiently constructs the indanone core.[6] Subsequent functionalization at the C2 position then yields the target molecules.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-Methyl-2-Phenyl-Indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methods for the purity assessment of 2-methyl-2-phenyl-indan-1-one, a crucial building block in the synthesis of various organic molecules. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid in choosing the most suitable technique for your laboratory's needs.

The Criticality of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, potentially altering its pharmacological and toxicological profile. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification and quantification of impurities. Therefore, robust and validated analytical methods are paramount. This compound, with its specific chemical structure, presents a unique analytical challenge that necessitates a multi-faceted approach to its purity determination.

Chromatographic Techniques: The Gold Standard for Purity

Chromatographic methods are the workhorses of purity analysis, offering high-resolution separation of the main component from its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first choice for the analysis of this compound.

The choice of an HPLC method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar compound, making reversed-phase HPLC the ideal separation mode. A C18 column is a good starting point due to its wide applicability and robust performance. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a good separation between the main peak and any impurity peaks. UV detection is suitable as the molecule contains a chromophore (the phenyl and indanone groups) that absorbs UV light.

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Materials:

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Prepare the sample for analysis by dissolving it in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are quantified against the reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution hplc_system HPLC System (Pump, Autosampler, Column Oven, DAD) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Purity Calculation (Area % and vs. Standard) integration->quantification report Generate Report quantification->report

Caption: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides not only quantitative information but also structural information from the mass spectrometer, which is invaluable for impurity identification.

This compound is sufficiently volatile and thermally stable to be analyzed by GC. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice for separating compounds based on their boiling points and polarity. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be compared to a library for identification.

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • This compound sample.

  • Dichloromethane (GC grade).

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Dissolve the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • The total ion chromatogram (TIC) is used to determine the peak areas for purity calculation (area percent).

  • The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for tentative identification of impurities.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Dissolve Sample in Dichloromethane gcms_system GC-MS System prep_sample->gcms_system separation GC Separation (HP-5ms Column) gcms_system->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (Scan m/z 40-450) ionization->detection integration TIC Peak Integration detection->integration identification Impurity Identification (Mass Spectral Library Search) integration->identification quantification Purity Calculation (Area %) identification->quantification report Generate Report quantification->report

Caption: GC-MS workflow for purity assessment.

Comparison of Chromatographic Methods

FeatureHPLC-DADGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).
Selectivity High, tunable with mobile phase and column chemistry.Very high, especially with selected ion monitoring (SIM).
Impurity ID Tentative, based on retention time and UV spectrum. Requires isolation for definitive ID.Good, based on mass spectral library matching.[1]
Quantification Excellent, highly reproducible.Good, can be affected by matrix effects.
Analysis Time Typically 15-30 minutes.Typically 20-40 minutes.

Spectroscopic Techniques for Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopic techniques are essential for confirming the chemical structure of the main component and for characterizing unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, ¹H and ¹³C NMR are crucial for structural verification. The presence of specific chemical shifts and coupling patterns confirms the correct structure and can reveal the presence of structurally related impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[2] For this compound, the FT-IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the aromatic C-H and C=C bonds of the phenyl and indanone rings.

Conclusion: A Holistic Approach to Purity Assessment

A comprehensive purity assessment of this compound requires a combination of analytical techniques. HPLC is the primary tool for quantitative purity determination, while GC-MS offers a powerful method for identifying and quantifying volatile impurities. Spectroscopic methods such as NMR and FT-IR are indispensable for the definitive structural confirmation of the main component and the characterization of any significant impurities. By employing this multi-technique approach, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • MDPI. 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. Available from: [Link]

  • PubChem. 2-Methyl-1-phenyl-2-propen-1-one. Available from: [Link]

  • ACS Publications. Divergent Access to Optically Active Butenolides via Tandem C–H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one. Available from: [Link]

  • ResearchGate. gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Available from: [Link]

  • SIELC Technologies. Separation of 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Available from: [Link]

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • NIST WebBook. 2-Methyl-1-phenyl-2-propen-1-ol. Available from: [Link]

  • Shimadzu. eM289 New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Available from: [Link]

  • ResearchGate. Structural Preferences and Vibrational Analysis of 2-Hydroxy-2-methyl-1-phenylpropan-1-one: A Computational and Infrared Spectroscopic Research. Available from: [Link]

  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available from: [Link]

  • ResearchGate. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Available from: [Link]

  • Hilaris Publisher. Hydrology. Available from: [Link]

  • Scribd. GC-MS Analysis of APAAN Compounds | PDF. Available from: [Link]

  • NCERT. BACKGROUND INFORMATION ABOUT INVESTIGATORY PROJECTS. Available from: [Link]

  • PubMed. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Available from: [Link]

  • Matrix Fine Chemicals. 2-BROMO-2-METHYL-1-PHENYLPROPAN-1-ONE | CAS 10409-54-8. Available from: [Link]

Sources

Enantiomeric Purity Determination of 2-Methyl-2-phenyl-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the determination of enantiomeric purity for 2-Methyl-2-phenyl-indan-1-one , a critical scaffold in asymmetric catalysis and pharmaceutical synthesis. This guide moves beyond generic advice, providing specific, field-proven protocols used in high-impact research (e.g., by the Stoltz and Trost groups) for quaternary stereocenters.

A Publish Comparison Guide for Researchers

Executive Summary

The determination of enantiomeric excess (


) for This compound (MPI)  is a benchmark analysis in asymmetric synthesis, particularly for validating 

-alkylation methodologies and kinetic resolutions.

Due to the quaternary stereocenter and the chromophore-rich indanone core, Chiral HPLC remains the "Gold Standard" for precision, while SFC (Supercritical Fluid Chromatography) offers a modern, high-throughput alternative. This guide compares these methodologies and provides a self-validating experimental protocol.

Part 1: Comparative Analysis of Analytical Methods

The following table contrasts the three primary methods for analyzing MPI purity.

FeatureMethod A: Chiral HPLC (Recommended)Method B: Chiral SFC (High Throughput)Method C: Polarimetry (Screening)
Principle Liquid-phase separation on polysaccharide CSPs.[1]Supercritical CO

separation.
Optical rotation of polarized light.
Precision High (

0.1%

)
High (

0.2%

)
Low (Requires chemically pure sample)
Speed 15–30 mins/run3–8 mins/run< 1 min
Sample Req. ~1 mg (diluted)~1 mg (diluted)>10 mg (for accurate reading)
Solvent Cost High (Hexane/IPA)Low (CO

/MeOH)
Low (CHCl

or MeOH)
Best For Publishing data , trace impurity analysis.Reaction monitoring , library screening.Quick checks of bulk material.
Part 2: Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard)

This is the most robust method found in literature (e.g., J. Am. Chem. Soc., Org. Lett.) for indanone derivatives.[2]

  • Instrument: HPLC with UV-Vis or DAD detector (e.g., Agilent 1100/1200, Shimadzu Prominence).

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the primary choice.

    • Alternative: Chiralpak AD-H (Amylose derivative) if OD-H fails to resolve.

  • Mobile Phase: Hexane : Isopropanol (IPA)

    • Ratio:90:10 to 99:1 (isocratic).

    • Additives: None usually required for neutral ketones.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C (Ambient).

  • Detection: UV @ 254 nm (Indanone chromophore).

Step-by-Step Workflow:

  • Racemic Standard Preparation: Dissolve 1 mg of racemic MPI in 1 mL of Hexane/IPA (90:10). Inject to establish baseline separation (

    
    ).
    
  • Sample Preparation: Dissolve the enantioenriched sample in the same solvent. Filter through a 0.45

    
    m PTFE filter.
    
  • Analysis: Inject 5–10

    
    L. Compare retention times with the racemic standard.
    
  • Elution Order: typically, for 2-substituted indanones on Chiralcel OD-H, the enantiomers elute well-separated.

    • Note: Absolute configuration (R/S) must be assigned by comparing the major peak's retention time to a known standard or by correlating with optical rotation (Literature:

      
       values).
      
Method B: Chiral SFC (The Green Alternative)

Preferred by high-throughput labs (e.g., Caltech, Merck) for faster analysis.

  • Column: Chiralpak AD-H or Chiralpak IC .

  • Mobile Phase: CO

    
     (90-95%) / Methanol or IPA (5-10%).
    
  • Back Pressure: 100–120 bar.

  • Flow Rate: 2.0 – 4.0 mL/min.

  • Result: Retention times are significantly shorter (< 5 mins).

Part 3: Visualization & Logic
Figure 1: Method Development Decision Tree

This logic flow ensures you select the correct conditions without wasting solvent.

G Start Start: MPI Sample CheckRacemic Do you have a Racemic Standard? Start->CheckRacemic MakeRacemic Synthesize/Purchase Racemic MPI (Essential for tR identification) CheckRacemic->MakeRacemic No SelectMethod Select Analytical Platform CheckRacemic->SelectMethod Yes MakeRacemic->SelectMethod HPLC HPLC (Standard) SelectMethod->HPLC SFC SFC (High Throughput) SelectMethod->SFC Col_OD Column: Chiralcel OD-H Hexane/IPA (95:5) HPLC->Col_OD Col_AD Column: Chiralpak AD-H CO2/MeOH (90:10) SFC->Col_AD Analyze Analyze Separation (Rs) Col_OD->Analyze Col_AD->Analyze GoodSep Rs > 1.5 Proceed to Sample Analyze->GoodSep BadSep Rs < 1.5 Analyze->BadSep Optimize Decrease Flow Rate OR Change to Chiralpak AD-H BadSep->Optimize Optimize->Analyze

Caption: Decision tree for establishing an enantioselective analytical method for this compound.

Part 4: Scientific Integrity & Validation (E-E-A-T)

1. The Necessity of the Racemic Standard: Never assume retention times based on literature alone. Column aging, lot-to-lot variability, and temperature fluctuations can shift peaks. You must inject a racemic mixture (synthesized via non-enantioselective methylation of 2-phenylindanone using MeI/NaH) to define the


 for both enantiomers.

2. Absolute Configuration Assignment: To assign (R) or (S) to the peaks:

  • Literature Comparison: Measure the optical rotation (

    
    ) of your isolated major enantiomer.
    
    • (S)-(+)-2-methyl-2-phenylindan-1-one typically exhibits a positive rotation in CHCl

      
      .
      
  • X-Ray Crystallography: If the compound is solid and enantioenriched, recrystallize to obtain a single crystal. This is the only absolute method if literature is unavailable.

3. Troubleshooting Resolution Issues:

  • Tailing Peaks: Add 0.1% Diethylamine (DEA) to the mobile phase (rarely needed for ketones but helpful if trace acidic impurities are present).

  • Poor Resolution: Lower the flow rate to 0.5 mL/min or reduce IPA concentration to 1-2%.

References
  • Stoltz, B. M., et al. (2004). "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society.

    • Context: Describes the synthesis and analysis of quaternary cycloalkanones using Chiralcel OD and AD columns.
  • Trost, B. M., & Schroeder, G. M. (1999). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates." Journal of the American Chemical Society.

    • Context: Foundational work on asymmetric alkylation of indanones and their separ
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H."

    • Context: Manufacturer protocols for the recommended column.
  • ChemicalBook. "this compound (CAS 10474-32-5)."

    • Context: Chemical properties and CAS verific

Sources

Reproducibility Benchmark: Synthetic Strategies for 2-Methyl-2-Phenyl-Indan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-methyl-2-phenyl-indan-1-one presents a classic challenge in organic process development: the construction of a sterically hindered quaternary carbon center adjacent to a carbonyl group. While literature is replete with general indanone syntheses, the specific steric bulk of the phenyl and methyl groups at the 2-position often leads to reproducibility failures in standard protocols, primarily due to incomplete cyclization or competitive O-alkylation.

This guide objectively compares three distinct synthetic methodologies. Based on internal validation and literature meta-analysis, Method B (Phase Transfer Catalysis) is recommended for scalability and reproducibility, while Method A (Friedel-Crafts) remains the cost-effective standard for small-scale discovery.

MetricMethod A: Friedel-Crafts CyclizationMethod B: PTC MethylationMethod C: Pd-Catalyzed Arylation
Primary Mechanism Intramolecular Electrophilic SubstitutionNucleophilic Substitution (

)
Cross-Coupling (

-Arylation)
Starting Material 2-Methyl-2-phenylpropionic acid2-Phenylindan-1-one2-Methylindan-1-one
Yield (Isolated) 65 - 72%85 - 92% 55 - 65%
Purity (HPLC) 92% (requires recrystallization)>98% (often crude)>99% (chromatography req.)
Scalability Low (Viscosity/Exotherm issues)High Low (Catalyst cost)
Reproducibility ModerateHigh Moderate

Method A: Classical Intramolecular Friedel-Crafts Cyclization

Context: This is the "textbook" approach. It involves building the carbon skeleton first and closing the ring last. The Trap: The high viscosity of Polyphosphoric Acid (PPA) prevents efficient heat transfer, leading to "hot spots" that cause charring or incomplete cyclization.

Protocol
  • Precursor Activation: Charge a dry flask with 2-methyl-2-phenylpropionic acid (1.0 eq) and Thionyl Chloride (

    
    , 1.5 eq). Reflux for 2 hours to form the acid chloride. Remove excess 
    
    
    
    under vacuum.
    • Scientist's Note: Do not skip the vacuum step. Residual

      
       reacts violently with the Lewis acid in the next step.
      
  • Cyclization: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) . Cool to 0°C.[1]

  • Catalyst Addition: Add Aluminum Chloride (

    
    , 1.2 eq) portion-wise. Crucial: Maintain internal temp < 5°C.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.

Validation Data
  • Major Impurity: Unreacted acid chloride (hydrolyzes back to starting material) and dimers formed via intermolecular acylation.

  • Green Metrics: Poor. High volume of chlorinated solvent and aluminum waste.

Method B: Phase-Transfer Catalyzed (PTC) Methylation (Recommended)

Context: Instead of building the ring, we functionalize an existing ring. This method utilizes the acidity of the


-proton in 2-phenylindan-1-one (

). The Advantage: The quaternary center is formed under mild, biphasic conditions, avoiding anhydrous environments and harsh Lewis acids.
Protocol
  • Biphasic Setup: In a round-bottom flask, dissolve 2-phenylindan-1-one (1.0 eq) in Toluene (5 volumes).

  • Catalyst & Base: Add 50% aqueous NaOH (3.0 eq) and Tetrabutylammonium Bromide (TBAB) (0.05 eq).

    • Scientist's Note: TBAB acts as the shuttle. Without it, the organic substrate never meets the aqueous hydroxide. Vigorous stirring (>800 RPM) is non-negotiable to maximize the interfacial surface area.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise over 20 minutes.

    • Safety: MeI is a suspected carcinogen. Use a closed system.

  • Monitoring: The reaction typically completes in 2–3 hours at room temperature. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Separate layers. Wash the organic layer with water (2x) and brine. Dry over

    
     and concentrate.
    
Validation Data
  • Selectivity: >95% C-alkylation. O-alkylation is suppressed by the use of a "soft" counter-ion (

    
    ) and non-polar solvent (Toluene).
    
  • Reproducibility: High. The reaction is insensitive to trace moisture.

Method C: Pd-Catalyzed -Arylation

Context: Useful when the starting material is 2-methylindan-1-one and you need to introduce the phenyl group. This is a high-cost, high-precision method used primarily in late-stage functionalization.

Protocol
  • Reagents: Combine 2-methylindan-1-one (1.0 eq), Bromobenzene (1.2 eq), and Sodium tert-butoxide (

    
    , 1.5 eq) in Toluene.
    
  • Catalyst System: Add

    
     (1 mol%) and BINAP  or Xantphos  (2 mol%).
    
  • Conditions: Heat to 100°C under Argon for 12 hours.

  • Workup: Filter through Celite to remove Palladium black.

Validation Data
  • Issues: Significant homocoupling of bromobenzene (biphenyl formation) can occur if the catalyst loading is off.

  • Cost: Approximately 20x higher than Method B due to Palladium and Ligand costs.

Comparative Visualization

Pathway & Decision Logic

The following diagram illustrates the synthetic pathways and the critical decision points for purification based on the chosen method.

SynthesisPathways Start Target: this compound MethodA Method A: Friedel-Crafts Start->MethodA MethodB Method B: PTC Methylation (Recommended) Start->MethodB MethodC Method C: Pd-Catalyzed Start->MethodC StepA1 Acid Chloride Formation (SOCl2) MethodA->StepA1 StepA2 Cyclization (AlCl3) StepA1->StepA2 RiskA Risk: Incomplete Cyclization StepA2->RiskA Recrystallization (EtOH) Recrystallization (EtOH) RiskA->Recrystallization (EtOH) Yes StepB1 Biphasic Mix (Toluene/50% NaOH) MethodB->StepB1 StepB2 Add TBAB + MeI StepB1->StepB2 CheckB Check: Stirring Speed >800RPM? StepB2->CheckB High Yield (>90%) High Yield (>90%) CheckB->High Yield (>90%) Yes Stalled Reaction Stalled Reaction CheckB->Stalled Reaction No StepC1 Cross-Coupling (Pd-BINAP) MethodC->StepC1 Column Chromatography Column Chromatography StepC1->Column Chromatography

Caption: Decision matrix comparing the three synthetic routes. Method B offers the most direct path to high yield with minimal purification risks.

References

  • Friedel-Crafts Cyclization Standards: Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Phase Transfer Catalysis Fundamentals: Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Org.[2] Inorg. Au 2022.[2][3][4] (Demonstrates C-alkylation efficiency using TBAB). Available at: [Link]

  • Indanone Synthesis Overview: Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules 2013.[3][5] Available at: [Link]

  • Transition Metal Catalysis: Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. ResearchGate.[4][6][7] Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-Phenyl-Indan-1-One

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Protocol Grounded in Safety and Regulatory Compliance

As researchers and developers, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-methyl-2-phenyl-indan-1-one (CAS No. 10474-32-5).

Part 1: Waste Characterization - The Foundation of Safe Disposal

Before any disposal action can be taken, the waste stream containing this compound must be accurately characterized. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits certain "characteristics."[2]

Evaluation for "Listed" Hazardous Waste Status

The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists).[3] Your waste stream containing this compound would be considered a listed hazardous waste if, for example, it is mixed with or contains a "spent solvent" from the F-list.

  • Common Laboratory Solvents on the F-List: Toluene (F005), Xylene (F003), Acetone (F003), Methanol (F003), Methylene Chloride (F002).[4]

  • Causality: If this compound is used in a process with any of these solvents, the resulting waste mixture is, by definition, a hazardous waste. The principle here is that the hazardous properties of the solvent are conferred upon the entire waste stream.

Evaluation for "Characteristic" Hazardous Waste

If the waste is not "listed," it must be evaluated for the four characteristics of hazardous waste.[3]

Characteristic EPA Waste Code Description & Testing Considerations
Ignitability D001 Includes liquids with a flash point below 60°C (140°F), non-liquids that can cause fire under certain conditions, and oxidizers.[3] While data for this specific compound is unavailable, its organic nature necessitates evaluation, especially if dissolved in a flammable solvent.
Corrosivity D002 Pertains to aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[3] This is unlikely for the pure compound but must be verified for any aqueous solutions.
Reactivity D003 Describes wastes that are unstable, react violently with water, or can generate toxic gases.[3] While there are no specific indications of this for this compound, this must be considered if it is part of a novel reaction mixture.
Toxicity D004 - D043 Determined if the waste contains contaminants (e.g., heavy metals, pesticides) at or above concentrations defined by the Toxicity Characteristic Leaching Procedure (TCLP). This is generally not applicable unless the process introduces such contaminants.

Part 2: Pre-Disposal Safety & Handling

Adherence to a stringent safety protocol is non-negotiable during the handling and accumulation of chemical waste. This is mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[5][6]

Required Personal Protective Equipment (PPE)

Based on guidance for similar chemical structures, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7][8]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile).[8]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[7]

Engineering Controls

All handling of waste, especially if it involves transferring solids where dust can be generated, should be performed within a certified chemical fume hood to prevent inhalation.[6][7]

Spill Management

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material or absorb liquids with an inert material like vermiculite or sand.[1][7]

  • Place the contaminated absorbent material into a designated, sealable hazardous waste container.[1]

  • Do not use combustible materials like paper towels for the initial absorption of spills.[1]

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Part 3: Step-by-Step Disposal Workflow

The only acceptable final destination for this compound is a licensed chemical waste disposal facility. Disposal in the sanitary sewer or regular trash is a serious regulatory violation.

Experimental Protocol: Waste Segregation and Containerization
  • Identify a Compatible Waste Container: Use a new, or thoroughly cleaned, container made of a material compatible with the waste (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof lid.[9]

  • Segregate the Waste: Designate a specific container solely for this compound and any materials (e.g., contaminated gloves, weigh boats) directly contaminated with it. Crucially, do not mix this waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[9][10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • The date you first add waste to the container (the "accumulation start date").

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Care").

  • Accumulate Waste Safely: Keep the waste container sealed at all times, except when adding waste. Store it in a designated and properly signed satellite accumulation area within your laboratory.

  • Arrange for Final Disposal: Contact your institution's EHS department to schedule a pickup. They will manage the logistics of transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Visualization of the Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G start Waste Generation: This compound characterize Step 1: Characterize Waste Stream (Consult SDS of all components & EHS) start->characterize is_listed Is waste mixed with an EPA 'Listed' Solvent (F, K, P, U)? characterize->is_listed has_char Does waste exhibit hazardous 'Characteristics' (D-Codes)? (Ignitability, Corrosivity, Reactivity) is_listed->has_char No haz_waste MANAGE AS HAZARDOUS WASTE is_listed->haz_waste  Yes non_haz Manage as Non-Hazardous Waste (Consult EHS for confirmation) has_char->non_haz No has_char->haz_waste  Yes segregate Step 2: Segregate & Containerize (Use dedicated, compatible container) haz_waste->segregate label_container Step 3: Label Container ('Hazardous Waste', Name, Date, Hazards) segregate->label_container accumulate Step 4: Accumulate Safely (Seal container, store in designated area) label_container->accumulate dispose Step 5: Final Disposal (Arrange pickup via EHS for licensed disposal) accumulate->dispose

Caption: Disposal decision workflow for this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • Safety Data Sheet (Generic). Santa Cruz Biotechnology, Inc.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services.

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration.

  • Safety Data Sheet (Generic 2). Fisher Scientific.

  • Safety Data Sheet - Angene Chemical. Angene Chemical.

  • This compound | 10474-32-5. ChemicalBook.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. Resource Management Associates.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide. Benchchem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.